Product packaging for C.I. Pigment Yellow 97(Cat. No.:CAS No. 12225-18-2)

C.I. Pigment Yellow 97

Cat. No.: B083584
CAS No.: 12225-18-2
M. Wt: 591 g/mol
InChI Key: WNWZKKBGFYKSGA-UHFFFAOYSA-N
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Description

Historical Context of Organic Pigment Development and Application

The development of synthetic organic pigments dates back to the mid-19th century, revolutionizing the world of color. Prior to this, colorants were primarily derived from natural sources, which often had limitations in terms of consistency, lightfastness, and availability. The advent of synthetic organic chemistry allowed for the creation of a wide spectrum of colors with improved performance properties.

The early twentieth century saw the introduction of the Hansa Yellows, a class of monoazoacetoacetanilide pigments. researchgate.net These pigments offered bright yellow to orange shades, high color strength, and good transparency, making them particularly suitable for printing ink applications. researchgate.net Over time, research and development efforts focused on enhancing the properties of these early pigments, leading to the creation of high-performance pigments with superior durability. C.I. Pigment Yellow 97 emerged from this pursuit of excellence, offering improved resistance to solvents and migration compared to its predecessors. honorpigment.com

Academic Significance of Arylide Yellow Pigments in Contemporary Research

Arylide yellow pigments, the class to which this compound belongs, continue to be a subject of significant academic interest. wikipedia.org Research in this area often focuses on the relationship between the molecular structure of the pigment and its resulting physical and chemical properties. For instance, the presence of specific functional groups, such as the N-phenylsulfonamide group in Pigment Yellow 97, has been shown to enhance migration fastness. wikipedia.org

Scope and Research Objectives for this compound Investigations

Investigations into this compound are typically centered on a comprehensive characterization of its chemical and physical properties. The primary objectives of such research include:

Determining the precise chemical structure and identity: This involves confirming the molecular formula, molecular weight, and IUPAC name.

Evaluating its performance properties: Key parameters of interest are its lightfastness, heat stability, and resistance to various chemicals and environmental factors. zeyachem.netsypigment.comorigochem.com

Understanding its behavior in different application media: This includes its dispersibility and migration resistance in plastics, inks, and coatings. honorpigment.comzeyachem.netorigochem.com

Investigating its crystal structure: Elucidating the solid-state arrangement of the molecules provides insights into its stability and pigmentary properties. wikipedia.org

The data gathered from these investigations are crucial for determining the suitability of this compound for specific industrial applications and for the ongoing development of new and improved colorants.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
C.I. Name Pigment Yellow 97 zeyachem.netdyestuffintermediates.comkremer-pigmente.com
C.I. Number 11767 wikipedia.orgzeyachem.netdyestuffintermediates.com
CAS Number 12225-18-2 zeyachem.netdyestuffintermediates.comchembk.com
EU Number 235-427-3 zeyachem.netorigochem.com
Chemical Family Monoazo zeyachem.netorigochem.comdyestuffintermediates.com
Molecular Formula C26H27ClN4O8S zeyachem.netdyestuffintermediates.comchembk.comnih.gov
Molecular Weight 591.03 g/mol dyestuffintermediates.comchembk.comnih.govchemicalbook.com
Appearance Yellow powder dyestuffintermediates.comchemicalbook.com
Hue Brilliant, neutral to reddish yellow dyestuffintermediates.comchembk.comknowde.com

Performance Characteristics

PropertyRating/ValueSource(s)
Lightfastness (BWS) 7-8 zeyachem.netkremer-pigmente.comchembk.com
Heat Resistance 200-240 °C zeyachem.netdyestuffintermediates.comchembk.com
Water Resistance 5 zeyachem.net
Oil Resistance 4 zeyachem.net
Acid Resistance 5 zeyachem.netorigochem.comepsilonpigments.com
Alkali Resistance 5 zeyachem.netorigochem.comepsilonpigments.com
Migration Resistance 5 origochem.com
Opacity Semi-transparent kremer-pigmente.com

Applications of this compound

This compound is a versatile pigment utilized in a variety of industries due to its favorable properties. zeyachem.net

Plastics: It is frequently used for coloring a range of plastics, including PVC, polyolefins (like PE and HDPE), and polystyrene. zeyachem.netchembk.com It demonstrates good lightfastness in these materials and does not cause dimensional deformation at processing temperatures up to 240°C in HDPE. sypigment.comchembk.com

Inks: The pigment is well-suited for high-grade printing inks, including solvent-based, water-based, offset, and flexographic inks, where lightfastness and weather resistance are required. origochem.comchembk.comspecialchem.comspecialchem.com

Coatings: It finds application in various paint and coating systems, such as industrial finishes, automotive refinishes, and decorative emulsion paints for both interior and exterior use. honorpigment.comzeyachem.netsypigment.comorigochem.com

Other Applications: this compound is also used in the coloration of textiles and as a component in artist's colors, including oil paints, acrylics, and watercolors. zeyachem.netkremer-pigmente.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClN4O8S B083584 C.I. Pigment Yellow 97 CAS No. 12225-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O8S/c1-15(32)25(26(33)28-18-12-20(36-2)17(27)11-21(18)37-3)30-29-19-13-23(39-5)24(14-22(19)38-4)40(34,35)31-16-9-7-6-8-10-16/h6-14,25,31H,1-5H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZKKBGFYKSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041736
Record name C.I. Pigment Yellow 97
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Molecular Weight

591.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo-
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CAS No.

12225-18-2
Record name Pigment Yellow 97
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URL https://commonchemistry.cas.org/detail?cas_rn=12225-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pigment Yellow 97
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Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo-
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Record name C.I. Pigment Yellow 97
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Record name N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.195
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Record name PIGMENT YELLOW 97
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Molecular Architecture and Structural Analysis of C.i. Pigment Yellow 97

Elucidation of Hydrazone Tautomerism via Advanced Crystallography

Azo pigments, including C.I. Pigment Yellow 97, can theoretically exist in two tautomeric forms: the azo form and the hydrazone form. nih.gov The predominant form in the solid state is of great interest as the two tautomers exhibit different technical properties. nih.gov Advanced crystallographic and spectroscopic methods have been instrumental in determining the favored tautomeric state of this pigment.

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on this compound have revealed that its crystals are triclinic. researchgate.net Crucially, the analysis of the crystal structure shows that the molecule adopts the ketohydrazone tautomer in its solid state. researchgate.net This finding is consistent with observations for many other acetoacetanilide (B1666496) azo pigments, which also exist in the hydrazone form in the solid state. researchgate.net

The crystal structure determination of a related compound, 2-[5-(Diethylaminosulfonyl)-2-methoxyphenylhydrazono]-3-oxo-N-phenylbutyramide, further supports this, showing it also crystallizes as the hydrazone tautomer. researchgate.net A key feature of the ketohydrazone structure of this compound is the presence of strong intramolecular hydrogen bonding. researchgate.net However, the molecule deviates significantly from planarity. researchgate.net Specifically, the phenyl ring of the phenylsulfonamide group is oriented at an angle of 52.21(11)° with respect to the arylhydrazone ring. researchgate.net In addition to intramolecular hydrogen bonds, there is also evidence of intermolecular hydrogen bonding between the sulfonamide groups of adjacent molecules. researchgate.net

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Tautomeric FormKetohydrazone
Key FeatureStrong intramolecular hydrogen bonding
Molecular GeometrySignificantly non-planar
Phenylsulfonamide Ring Angle52.21(11)° relative to arylhydrazone ring
Intermolecular InteractionsHydrogen bonding between sulfonamide groups

This table summarizes key findings from X-ray diffraction studies on this compound. researchgate.net

Spectroscopic Signatures of Tautomeric Equilibria

Spectroscopic techniques provide complementary evidence for the tautomeric state of pigments. For azo dyes, UV-visible spectroscopy can reveal the presence of azo-hydrazone tautomerism, often influenced by factors like pH. rsc.org While specific spectroscopic data for this compound's tautomeric equilibrium in solution is not detailed in the provided search results, the general principle is that the azo and hydrazone forms have distinct absorption spectra. rsc.org For similar dyes, pH-titration experiments have demonstrated an equilibrium between the two forms in solution, although the hydrazone form is often dominant under conventional conditions. rsc.org The presence of the hydrazone proton can also be confirmed by 1H NMR spectroscopy, including through hydrogen-deuterium exchange experiments. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule, particularly the rotation around single bonds, allows it to adopt various shapes or conformations. service.gov.uk Computational methods like conformational analysis and molecular dynamics (MD) simulations are used to explore the possible low-energy conformations of a molecule. service.gov.ukacs.org

For complex molecules like pigments, understanding the conformational landscape is important as different conformers can have varying properties. service.gov.uk While specific molecular dynamics simulation results for this compound were not found in the search results, the general approach involves calculating the potential energy of a vast number of conformations to identify the most stable ones. service.gov.uk These simulations can reveal the dynamic nature of the molecule, showing how it might behave under different conditions. service.gov.uk For instance, in the broader context of the AAA+ ATPase p97 protein, MD simulations have been used to analyze continuous conformational changes. nih.gov

Theoretical Studies on Electronic Structure and Chromophore Properties

Theoretical chemistry provides powerful tools to investigate the electronic structure of molecules, which is fundamental to understanding their color and photochemical behavior. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose. fit.eduresearchgate.netarxiv.org

Density Functional Theory (DFT) for Ground State Properties

DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. fit.edu By applying DFT, researchers can calculate various properties of a molecule, such as its geometry and energy. For a related pigment, Pigment Yellow 180, geometry optimization was performed using the Gaussian 09 program at the B3LYP/31G(d,p) level. researchgate.net Such calculations are foundational for understanding the molecule's stability and reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a workhorse method for calculating the properties of electronically excited states, which are crucial for understanding a pigment's color and response to light. researchgate.netchemrxiv.orgrsc.org It can predict electronic absorption spectra with reasonable accuracy for many organic molecules. chemrxiv.org

However, TD-DFT has known limitations, particularly for charge-transfer (CT) excitations, where it can significantly underestimate excitation energies. chemrxiv.orgresearchgate.net This "charge-transfer failure" is a critical consideration for large, conjugated systems. researchgate.net To address this, researchers may employ range-separated hybrid functionals like CAM-B3LYP, which have shown improved performance for CT states in molecules like porphyrins and chlorophylls. acs.org For a similar pigment, Pigment Yellow 101, TD-DFT calculations with the PBE0 functional were used to investigate its complex photochemistry, which includes competing processes like fluorescence, intramolecular proton transfer, and isomerization. researchgate.net The analysis of natural transition orbitals (NTOs) is a common technique to simplify and interpret the electronic transitions calculated by TD-DFT. researchgate.net

This compound is a prominent monoazo pigment valued for its vibrant yellow hue and robust performance characteristics. zeyachem.netspecialchem.com Its molecular structure and solid-state arrangement are key to its desirable properties, including lightfastness, heat stability, and resistance to chemicals. zeyachem.netsdc.org.uk

Synthesis and Molecular Structure

This compound is synthesized through a diazotization and coupling reaction. The process typically involves the diazotization of 4-amino-2,5-dimethoxybenzenesulfonamide (OBS) in an acidic medium at low temperatures. google.com The resulting diazonium salt is then coupled with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (acetoacetanilide derivative AS-IRG). google.com

Although often depicted with an azo (-N=N-) group, X-ray crystallography studies have definitively shown that in the solid state, this compound exists in the more stable keto-hydrazone tautomeric form. wikipedia.orgresearchgate.net This form is characterized by strong intramolecular hydrogen bonding, which contributes significantly to the pigment's stability. researchgate.net The molecule's structure is notably non-planar. For instance, the phenyl ring of the phenylsulfonamide group is significantly angled, creating a twisted conformation. researchgate.net This non-planarity plays a role in the pigment's high fastness properties.

Crystallographic Data

Crystals of this compound belong to the triclinic crystal system. researchgate.net The specific arrangement of the molecules in the crystal lattice, including intermolecular hydrogen bonding between sulfonamide groups of adjacent molecules, further enhances its stability and insolubility. researchgate.net

Crystallographic Parameter Value
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net

This table summarizes the crystallographic system and space group for this compound.

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the molecular structure and electronic properties of this compound.

¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the various chemical groups within the molecule. orgchemres.orgresearchgate.net The chemical shifts in the ¹H and ¹³C NMR spectra correspond to the different protons and carbon atoms in the aromatic rings, methoxy (B1213986) groups, acetyl group, and the butanamide backbone, providing a detailed map of the molecular framework. researchgate.netscience.gov

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of the functional groups present in this compound. orgchemres.org Key absorptions include those corresponding to N-H stretching, C=O stretching of the amide and ketone groups, and vibrations of the aromatic rings and the sulfonyl group. orgchemres.orgscience.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, which are responsible for its color. this compound exhibits strong absorption in the violet-blue region of the visible spectrum, which results in its characteristic yellow appearance. rsc.org The position of the maximum absorption (λmax) is influenced by the conjugated system of the hydrazone chromophore.

Spectroscopic Data Observed Features
¹H-NMR Signals corresponding to aromatic protons, methoxy groups, and amide protons. orgchemres.orgresearchgate.net
¹³C-NMR Resonances for aromatic carbons, carbonyl carbons, and methoxy carbons. orgchemres.orgresearchgate.net
FT-IR (cm⁻¹) Characteristic bands for N-H, C=O, and SO₂ stretching. orgchemres.org
UV-Vis (λmax) Strong absorption in the violet-blue region of the visible spectrum.

This table provides a summary of the key spectroscopic data for this compound.

Quantum Chemical Descriptors for Color Science

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and color properties of pigments like this compound. science.govresearchgate.net

HOMO-LUMO Energy Gap

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic excitation energy and, consequently, the color of the pigment. schrodinger.com For this compound, the HOMO-LUMO gap corresponds to the energy of the absorbed photons in the visible spectrum. science.gov A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths. researchgate.net The specific substituents on the aromatic rings of this compound, such as the methoxy and chloro groups, modulate the HOMO and LUMO energy levels, thereby fine-tuning its color.

Intramolecular Charge Transfer (ICT)

Upon absorption of light, an electronic excitation can lead to a redistribution of electron density within the molecule, a phenomenon known as Intramolecular Charge Transfer (ICT). mdpi.com In this compound, the electron-donating methoxy groups and the electron-withdrawing sulfonyl and carbonyl groups facilitate this charge transfer upon excitation. mdpi.comsci-hub.se This ICT process is fundamental to the nature of the electronic transition and significantly influences the intensity and wavelength of the light absorption, which are key to its performance as a pigment. researchgate.net

Theoretical Color Prediction

Computational models based on quantum chemistry can be used to predict the color of pigments. scispace.com By calculating the electronic absorption spectrum, which is related to the HOMO-LUMO gap and other electronic transitions, it is possible to theoretically determine the perceived color of this compound. researchgate.netscispace.com These theoretical predictions can be a powerful tool in the design of new pigments with specific desired color properties.

Quantum Chemical Descriptor Significance in Color Science
HOMO-LUMO Energy Gap Determines the energy of the primary electronic transition and thus the absorption wavelength and color. schrodinger.com
Intramolecular Charge Transfer (ICT) Influences the intensity and nature of the electronic absorption. mdpi.com
Theoretical Color Prediction Allows for the computational design and screening of new pigment structures. scispace.com

This table outlines the key quantum chemical descriptors and their relevance to the color properties of this compound.

Synthetic Methodologies and Process Optimization for C.i. Pigment Yellow 97

Advanced Synthetic Routes to Key Precursors

The synthesis of C.I. Pigment Yellow 97 relies on two primary precursors: a diazo component and a coupling component.

The diazo component is derived from 4,5-dichloro-2-methoxyaniline . Modern synthetic approaches to this intermediate often focus on the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. One advanced method utilizes hydrogen gas in the liquid phase at elevated temperatures (80°C to 110°C) and pressures (5 to 50 atmospheres gauge). This reduction is carried out in an aromatic solvent and employs a sulfited platinum-on-carbon catalyst. google.com The use of such catalysts is advantageous as it allows for high yield and purity of the resulting 4-chloro-2,5-dimethoxyaniline. google.com

The coupling component is acetoacetanilide (B1666496) . A common and efficient method for its preparation involves the acetoacetylation of aniline (B41778) using diketene. wikipedia.orgpatsnap.com The reaction is typically conducted in a non-aqueous solvent like benzene (B151609). Aniline is dissolved in dry benzene, and a solution of diketene in benzene is added dropwise. The mixture is then refluxed to complete the reaction. orgsyn.org The product can be purified by recrystallization from aqueous ethanol to achieve a high-purity acetoacetanilide suitable for pigment synthesis. orgsyn.org

Coupling Reaction Optimization and Yield Enhancement Strategies

The core of this compound synthesis is the azo coupling reaction, where the diazotized 4,5-dichloro-2-methoxyaniline reacts with acetoacetanilide. The optimization of this step is critical for maximizing yield and achieving the desired pigmentary properties.

The diazotization of the primary aromatic amine is typically carried out in an acidic medium at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov It has been found that conducting the diazotization in a reaction medium of an organic acid and sulfuric acid can lead to a more efficient and homogeneous conversion to the corresponding diazonium salt. google.com

Key parameters influencing the coupling reaction include pH, temperature, and reaction time. Continuous flow synthesis using microreactors has emerged as an advanced strategy for optimizing these parameters. This technology allows for precise control over reaction conditions, leading to higher yields and purities. nih.gov For instance, in similar azo pigment syntheses, optimizing the pH of the product solution to a narrow range (e.g., 3.97 to 4.28) has been shown to yield high purity and a narrow particle size distribution. nih.gov Deviations from the optimal pH can lead to the formation of byproducts and negatively impact the pigment's quality. nih.gov Furthermore, continuous flow processes can significantly reduce reaction times, sometimes to mere minutes, while achieving high conversions. researchgate.net

Post-Synthesis Treatment for Particle Engineering

The properties of the final pigment, such as color strength, opacity, and durability, are heavily influenced by its physical characteristics, particularly particle size, shape, and crystal structure. sdc.org.uk Therefore, post-synthesis treatments are essential for engineering the desired particle morphology.

Crystallization and Recrystallization Processes

Crystallization is a crucial step for achieving the desired crystal form and particle size distribution of this compound. The molecule has been shown to exist in the ketohydrazone form within its crystal structure, stabilized by strong intramolecular hydrogen bonding. researchgate.net Controlling the crystallization process is key to obtaining a stable crystal lattice, which in turn affects the pigment's performance.

Strategies for controlling particle size during crystallization include managing nucleation and growth rates. continuuspharma.com To obtain larger particles, nucleation should be suppressed while promoting crystal growth. continuuspharma.com Seeding the crystallization medium with pre-existing crystals is a common technique to control nucleation and achieve a more uniform particle size distribution. continuuspharma.com The cooling profile during crystallization also plays a significant role; slower cooling rates generally favor the growth of larger crystals.

Influence of Solvent Systems on Pigmentation Behavior

The choice of solvent system during synthesis and post-treatment significantly impacts the pigment's properties. Solvents can influence the solubility of reactants and intermediates, affecting reaction rates and yield. More importantly, the solvent environment during precipitation and recrystallization can direct the crystal growth habit, leading to different particle shapes and sizes. researchgate.net

For instance, the use of different organic solvents during the recrystallization of azo pigments can lead to variations in crystal morphology, which in turn affects the pigment's coloristic and fastness properties. The interaction between the pigment particles and the solvent can also affect the degree of agglomeration, which is the tendency of particles to clump together. sdc.org.uk Well-dispersed, non-agglomerated particles are crucial for achieving optimal color strength and transparency. jpmtr.org

Impact of Process Parameters on Particle Morphology and Size Distribution

Various process parameters during post-synthesis treatments have a direct impact on the final particle morphology and size distribution of this compound.

Table 1: Impact of Process Parameters on Pigment Particle Characteristics

Process Parameter Effect on Particle Morphology and Size Distribution
Stirring/Agitation Rate Affects the homogeneity of the suspension and can influence secondary nucleation and crystal breakage. Higher agitation can lead to smaller particles but may also cause undesirable crystal defects. continuuspharma.com
Temperature Profile The rate of heating and cooling during recrystallization affects the rates of dissolution and crystal growth, thereby influencing the final particle size distribution. Slower cooling generally results in larger, more well-defined crystals. continuuspharma.com
pH of the Medium The pH can influence the surface charge of the pigment particles, affecting their tendency to agglomerate. Precise pH control is necessary to maintain a stable dispersion.

| Milling/Grinding | Mechanical processes like milling are used to reduce the size of pigment agglomerates and achieve a narrower particle size distribution. jpmtr.orgtiger-coatings.com The intensity and duration of milling are critical parameters. jpmtr.org |

The shape of the pigment particles also plays a crucial role in the final application properties. For example, spherical or rounded particles tend to flow better and pack more efficiently, which can be advantageous in applications like coatings and inks. tiger-coatings.comresearchgate.net The particle size directly influences the optical properties of the pigment; smaller particles generally lead to higher color strength and transparency. jpmtr.orgbruben.com.ar

Dispersion Science and Rheological Behavior of C.i. Pigment Yellow 97 Systems

Fundamental Mechanisms of Pigment Dispersion

The process of dispersing a dry pigment powder, such as C.I. Pigment Yellow 97, into a liquid medium is a complex process that can be broken down into three primary stages: wetting, deagglomeration, and stabilization. paint.org

The initial step in dispersion is the wetting of the pigment particles by the liquid vehicle. This involves the displacement of air from the surface of the pigment and the interface between the pigment and the surrounding medium. paint.org Effective wetting is governed by the surface tension of the liquid and the surface energy of the pigment. For spontaneous wetting to occur, the surface tension of the liquid must be lower than the surface energy of the solid pigment.

Table 1: Physical Properties of this compound

Property Value
Chemical Family Monoazo
Density (g/cm³) 1.30 - 1.41
Oil Absorption ( g/100g ) 35 - 52
BET Surface Area (m²/g) 26
pH (10% slurry) 6.0 - 8.0

Data sourced from various technical data sheets. epsilonpigments.com

Following the initial wetting, mechanical energy is required to break down the pigment agglomerates and aggregates into smaller particles, ideally approaching the primary particle size. This deagglomeration is typically achieved through high-shear mixing or milling processes. The efficiency of this stage is influenced by the viscosity of the mill base; a viscosity that is too low will not provide sufficient shear, while an excessively high viscosity can impede the movement of the milling media and lead to overheating. ruicoglobal.com

Once the pigment particles are deagglomerated, they must be stabilized to prevent them from reagglomerating, a process known as flocculation. Flocculation is driven by the attractive van der Waals forces between the particles. Stabilization is achieved by introducing repulsive forces between the particles, which can be accomplished through two primary mechanisms: electrostatic stabilization and steric stabilization. evonik.com

Electrostatic stabilization is primarily effective in aqueous systems. It involves the adsorption of charged species, typically anionic dispersants, onto the pigment surface. This creates a net electrical charge on each particle, leading to electrostatic repulsion between them. The stability of such a system is sensitive to the pH and the presence of electrolytes in the medium.

Steric stabilization is the predominant mechanism in both solvent-based and water-based systems. This method relies on the adsorption of polymeric dispersants onto the pigment surface. These dispersant molecules have two key components: an "anchor" group that has a strong affinity for the pigment surface and a "polymeric chain" that extends into the surrounding medium. When two pigment particles approach each other, the solvated polymeric chains create a repulsive force, preventing flocculation. This steric barrier is generally less sensitive to changes in pH and electrolyte concentration compared to electrostatic stabilization.

Role of Dispersants and Surfactants in this compound Formulations

The selection of appropriate dispersants and surfactants is crucial for achieving a stable and effective dispersion of this compound. These additives perform the critical functions of wetting, deagglomeration, and long-term stabilization.

The effectiveness of a dispersant is intrinsically linked to its molecular structure. For organic pigments like this compound, which have aromatic surface characteristics, dispersants with aromatic anchor groups are often effective. evonik.com These anchor groups adsorb onto the pigment surface via van der Waals forces.

Polymeric dispersants are particularly effective for stabilizing fine organic pigment particles. The structure of these polymers can be tailored to optimize their performance with specific pigments and solvent systems. Key structural features include:

Anchor Groups: For organic pigments, functionalities that can interact with the pigment's surface chemistry are preferred.

Polymeric Chains: The chains must be soluble in the continuous phase of the formulation to provide an effective steric barrier. The molecular weight and architecture (e.g., block copolymers, comb polymers) of these chains influence the thickness of the adsorbed layer and the resulting stability.

For aqueous systems, dispersants often incorporate both ionic and non-ionic hydrophilic groups to achieve a combination of electrostatic and steric stabilization.

Table 2: Examples of Dispersant Types for Organic Pigments

Dispersant Type Anchoring Mechanism Stabilization Mechanism Typical Application
Anionic Surfactants Ionic interaction Electrostatic Water-based systems
Non-ionic Surfactants Adsorption via polar groups Steric Water- and solvent-based systems
Polymeric Dispersants (anionic) Multiple ionic anchor groups Electrostatic and Steric Water-based systems

In some formulations, a combination of different additives can lead to improved dispersion stability and performance compared to the use of a single additive. This phenomenon is known as synergism.

One approach to synergistic dispersion is the use of "pigment synergists." These are molecules that have a structural similarity to the pigment itself but are modified with functional groups that enhance their interaction with the pigment surface and the dispersant. imaging.org For azo pigments like this compound, synergists can be designed to have a strong and specific affinity for the pigment surface. imaging.org This can lead to a more robust and stable dispersion, particularly in demanding applications like inkjet inks. The synergist can essentially "prepare" the pigment surface for better adsorption of the primary polymeric dispersant.

Interfacial Phenomena and Polymer Matrix Interactions of C.i. Pigment Yellow 97

Pigment-Polymer Interfacial Adhesion and Compatibility

The compatibility and adhesion between C.I. Pigment Yellow 97 and a host polymer are critical for achieving a stable and uniform coloration and for maintaining the desired physical properties of the final product. The pigment is noted for its suitability in various plastics, including polyolefins (PE, PP), polyvinyl chloride (PVC), polystyrene (PS), and acrylonitrile butadiene styrene (ABS). sypigment.compigment-dye.com Good compatibility ensures that the pigment particles are well-wetted by the polymer melt, which is a prerequisite for achieving fine dispersion and avoiding defects. zeyachem.net

The adhesion between a pigment and a polymer is fundamentally governed by the surface energetics of the two components. This involves the surface energy of both the solid pigment particle and the liquid polymer melt, and the resulting interfacial tension between them. Lower interfacial tension generally promotes better wetting and dispersion, leading to stronger adhesive bonds. The chemical structure of this compound, which includes polar functional groups, influences its surface energy and potential for interaction with different polymer matrices. For instance, polymers with higher surface energy or those containing polar groups may exhibit stronger interactions with the pigment surface.

While specific quantitative data on the surface energy and work of adhesion for the this compound-polymer system are not extensively detailed in publicly available literature, the principles of interfacial science suggest that the chemical nature of the pigment surface dictates the type and strength of interactions (e.g., van der Waals forces, hydrogen bonds). The presence of a sulfonylaminophenyl group in its structure contributes to its properties, including its interaction potential and high insolubility. wikipedia.org

The introduction of pigment particles into a polymer matrix can alter the mechanical properties of the resulting composite material. Pigment particles can act as stress concentrators, potentially leading to a reduction in properties like impact strength and tensile elongation if adhesion is poor. Conversely, with strong interfacial adhesion, pigment particles can act as reinforcing agents, sometimes improving stiffness or tensile strength.

The effect of pigments on mechanical properties is highly dependent on factors such as pigment concentration, particle size, dispersion quality, and the nature of the polymer. Experimental studies on other polymer-pigment systems have shown varied results. For example, in polycarbonate, the addition of certain pigments led to a decrease in impact toughness as concentration increased, while tensile strength saw slight increases or decreases depending on the specific pigment used. wseas.com Organic pigments, due to their hydrophobic nature, can facilitate orientation between molecules, which may impact the final mechanical state of the composite. plasticsengineering.org The specific influence of this compound on the mechanical performance of various polymers would be contingent on these same factors, with optimal dispersion and strong interfacial adhesion being key to minimizing negative impacts and preserving the integrity of the host polymer.

Effects on Polymer Crystallization and Morphology

In semi-crystalline polymers such as polyethylene (B3416737) and polypropylene, the presence of foreign particles can significantly influence the crystallization process, affecting the polymer's final morphology and, consequently, its physical and mechanical properties.

The presence of nucleating agents typically results in a larger number of smaller spherulites. scispace.com This altered morphology can have a profound impact on the dimensional stability of molded plastic parts, as it can influence shrinkage and warpage. plasticsengineering.orgscispace.com While the nucleating effect is a well-documented phenomenon for many organic pigments in polyolefins, specific studies quantifying the nucleating efficiency of this compound are not widely reported. However, as a finely dispersed organic solid in a polymer melt, it can be expected to exhibit some degree of nucleating behavior, influencing the morphology of semi-crystalline polymers it is compounded with.

Polymerization-induced phase separation (PIPS) is a process where a homogeneous mixture of a monomer and a polymer (or other components) demixes as the monomer polymerizes, leading to the formation of distinct phases. nsf.govarxiv.org This process is utilized to create specific morphologies, such as polymer-dispersed liquid crystals or materials with co-continuous structures. conicet.gov.ar The phase separation is driven by changes in the thermodynamics of the system as the molecular weight of the polymerizing species increases. nsf.gov

The role of inert, insoluble particles like this compound within a PIPS system is complex. The pigment particles could potentially influence the kinetics of phase separation by acting as heterogeneous nucleation sites for the formation of new phases or by altering the viscosity of the medium, thereby affecting the dynamics of domain growth. However, the existing research on PIPS primarily focuses on the interactions between the reactive monomer and the dissolved components. nsf.govsemanticscholar.org The specific impact of this compound on inducing or modifying phase separation phenomena in polymerizing systems is not detailed in the available scientific literature.

Diffusion and Migration Phenomena in Polymeric Materials

The migration of colorants in polymeric materials is a critical consideration, particularly for applications in food packaging, toys, and consumer goods. Migration refers to the diffusion of pigment molecules from the polymer matrix to the surface, which can lead to contamination of contacting substances (bleeding) or discoloration of adjacent materials. zeyachem.net

This compound is characterized by its good to excellent resistance to migration. pigment-dye.comxcolorpigment.com This high stability is largely attributed to its molecular structure; the presence of a sulfonylaminophenyl group renders the molecule particularly insoluble in the polymer matrix and associated plasticizers. wikipedia.org In plasticized polymers like flexible PVC, migration often occurs when pigment molecules dissolve in the plasticizer and are then transported to the surface. zeyachem.netdyestuffscn.com The low solubility of PY97 minimizes this mechanism.

Fastness ratings from various technical sources confirm its high performance. It consistently receives high marks (e.g., 5 out of 5) for bleeding and migration resistance in various plastic applications. epsilonpigments.comchemicalbook.com One industry source provides a migration fastness rating of 4 on a 5-point scale for its use in plastics. bestcolor.com.tw This property ensures the long-term stability and safety of the colored plastic articles.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
C.I. Number11767 zeyachem.netepsilonpigments.com
CAS Number12225-18-2 zeyachem.netepsilonpigments.com
Chemical FamilyMonoazo zeyachem.netepsilonpigments.com
Molecular FormulaC₂₆H₂₇ClN₄O₈S zeyachem.netdyestuffintermediates.com
Molecular Weight591.03 g/mol dyestuffintermediates.comwikipedia.org
Density1.40 - 1.5 g/cm³ zeyachem.netpigment-dye.comepsilonpigments.com
Oil Absorption35-45 g/100g zeyachem.netepsilonpigments.com
BET Surface Area26 - 27 m²/g epsilonpigments.comchemicalbook.com

Table 2: Performance and Fastness Properties of this compound in Plastics

PropertyRating/ValuePolymer ApplicationSource(s)
Heat Resistance200 - 280 °CGeneral Plastics zeyachem.netsypigment.comepsilonpigments.combestcolor.com.tw
Light Fastness (1-8 Scale)6 - 7General Plastics epsilonpigments.comchemicalbook.com
Light Fastness (1-8 Scale)7 - 8PVC sypigment.com
Migration Resistance (1-5 Scale)4 - 5General Plastics epsilonpigments.combestcolor.com.tw
Acid Resistance (1-5 Scale)5General zeyachem.netepsilonpigments.com
Alkali Resistance (1-5 Scale)5General zeyachem.netepsilonpigments.com
Dimensional Stability in HDPENo deformation (240°C/5min)HDPE sypigment.com

Quantitative Assessment of Pigment Migration

The migration of this compound from a polymer matrix is a complex phenomenon influenced by a variety of factors, including the nature of the polymer, the concentration of the pigment, the presence of other additives, and environmental conditions such as temperature. The quantitative assessment of this migration is crucial for ensuring the quality and safety of the final product, particularly in applications with direct contact, such as food packaging and toys.

Migration is often categorized into two primary phenomena: "blooming" and "bleeding." Blooming refers to the migration of solid pigment particles to the surface of the polymer, forming a visible layer. Bleeding, on the other hand, is the diffusion of dissolved pigment into a contacting material, such as another polymer layer or a liquid.

Several analytical techniques are employed to quantify the extent of pigment migration. These methods typically involve an extraction step to separate the migrated pigment from the polymer or the contact material, followed by a sensitive detection method.

Common Analytical Methods for Quantifying Pigment Migration:

Analytical TechniqueDescription
Gas Chromatography (GC) A chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. Often coupled with mass spectrometry (GC-MS) for definitive identification of the migrated substances.
High-Performance Liquid Chromatography (HPLC) A technique used to separate, identify, and quantify each component in a mixture. It is particularly suitable for compounds that are not easily vaporized.
Spectrophotometry Measures the absorption of light by the migrated pigment in a solution, allowing for quantification based on a calibration curve.

While specific quantitative data for the migration of this compound is not extensively available in publicly accessible literature, the general principles of pigment migration testing are well-established. For instance, a common test for migration in polyolefins involves placing a pigmented polymer sheet in contact with a white, plasticized PVC sheet under controlled conditions of pressure and temperature (e.g., 80°C for 24 hours). The degree of color staining on the PVC sheet is then assessed against a grayscale to determine the migration resistance, typically rated on a scale of 1 to 5, with 5 indicating no migration. This compound generally exhibits good migration resistance in polymers like PVC and HDPE.

Mechanisms of Pigment Diffusion within Polymer Matrices

The diffusion of this compound within a polymer matrix is governed by the principles of mass transfer and is heavily dependent on the physicochemical interactions between the pigment molecules and the polymer chains. The process is driven by a concentration gradient, with pigment molecules moving from areas of higher concentration to areas of lower concentration.

Several factors influence the diffusion mechanism:

Pigment Solubility: The solubility of the pigment in the polymer matrix is a key determinant of its potential to migrate. Pigments with higher solubility will have a greater tendency to diffuse. The molecular structure of this compound, a monoazo pigment, influences its polarity and, consequently, its compatibility and solubility in different polymers.

Temperature: Temperature has a profound effect on diffusion rates. As temperature increases, the polymer chains gain thermal energy and exhibit greater mobility, leading to an increase in the free volume within the polymer matrix. This increased free volume facilitates the movement of pigment molecules, thereby accelerating the diffusion process. The relationship between temperature and the diffusion coefficient can often be described by an Arrhenius-type equation.

Presence of Additives: The presence of other additives in the polymer formulation, such as plasticizers, can significantly influence pigment migration. Plasticizers, commonly used in PVC, increase the free volume and flexibility of the polymer, which can enhance the diffusion of pigment molecules.

Pigment Particle Size and Shape: While diffusion is primarily a molecular-level process, the initial dispersion and particle size of the pigment can have an indirect effect. Poorly dispersed agglomerates can act as reservoirs of pigment that can slowly dissolve and diffuse over time.

The diffusion coefficient (D) is a key parameter used to quantify the rate of diffusion. It is influenced by the factors mentioned above and can be experimentally determined through various techniques, including depth profiling and permeation tests. While specific diffusion coefficients for this compound in various polymers are not readily found in scientific literature, understanding these fundamental mechanisms is essential for predicting and controlling its migration behavior in plastic applications. The interaction between the pigment and the polymer matrix at the molecular level, including intermolecular forces, ultimately dictates the ease with which the pigment can move through the polymer.

Photochemical and Thermal Degradation Pathways of C.i. Pigment Yellow 97

Mechanisms of Photodegradation

The fading of C.I. Pigment Yellow 97 upon exposure to light is a complex process involving several chemical reactions initiated by the absorption of photons. While comprehensive research specifically on this compound is limited, studies on related azo and hydrazone pigments provide a framework for understanding its photodegradation mechanisms. It is established through X-ray crystallography that this compound exists in the more stable hydrazone tautomeric form, which dictates its photochemical behavior.

Reductive Cleavage of Azo and Hydrazone Bonds

A primary pathway for the degradation of azo and hydrazone colorants is the reductive cleavage of the nitrogen-nitrogen bond (–N=N– in the azo form or –NH–N= in the hydrazone form). This reaction breaks the chromophore, leading to a loss of color. The process can be initiated by the absorption of light, which excites the pigment molecule to a higher energy state. This excited molecule can then undergo reduction, leading to the scission of the hydrazone bond. This cleavage results in the formation of various aromatic amine derivatives, which are typically colorless.

Photo-oxidation Processes and Radical Formation

In the presence of oxygen and light, photo-oxidation becomes a significant degradation route. For azo dyes existing in the hydrazone form, the photochemical reaction can lead to the formation of reactive oxygen species such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the pigment molecule. Hydroxyl radicals, in particular, are considered dominant reactive species in the photodegradation of hydrazone dyes. This oxidative attack can lead to the breakdown of the aromatic rings and other functional groups within the pigment structure, contributing to the fading and degradation of the colorant.

Influence of Wavelength and Light Intensity on Degradation Kinetics

The rate of photodegradation is significantly influenced by the characteristics of the light exposure, namely its wavelength and intensity. Generally, higher light intensity leads to a faster rate of degradation as more photons are available to initiate the photochemical reactions.

The effect of wavelength is more complex. Shorter wavelengths of light, such as in the ultraviolet (UV) region, carry more energy per photon and are often more damaging to organic pigments. However, the specific wavelengths that cause the most degradation are also dependent on the absorption spectrum of the pigment itself. The degradation is most efficient at wavelengths that are strongly absorbed by the pigment, as this energy is what drives the photochemical reactions. For yellow pigments, this often includes absorption in the blue and violet regions of the visible spectrum, as well as in the UV range. The relationship between wavelength and the rate of color change can vary, with some studies on other pigments showing that damage decreases with increasing wavelength, while for others, the relationship is less direct.

Table 1: Factors Influencing Photodegradation Kinetics

FactorInfluence on Degradation RateGeneral Principle
Light Intensity IncreasesHigher photon flux leads to more excited pigment molecules and a greater number of degradation reactions per unit of time.
Wavelength Dependent on AbsorptionDegradation is most pronounced at wavelengths strongly absorbed by the pigment. Shorter wavelengths (UV) are generally more energetic and damaging.
Oxygen Presence AcceleratesFacilitates photo-oxidation pathways and the formation of destructive reactive oxygen species.

Identification of Photodegradation Products

Spectroscopic Analysis of Degradation Metabolites

Spectroscopic techniques are invaluable for monitoring the changes in a pigment as it degrades.

UV-Visible (UV-Vis) Spectroscopy: This technique can track the fading of the pigment by measuring the decrease in its characteristic absorption bands in the visible region. Changes in the shape and position of the absorption peaks can also provide clues about the formation of new chemical species.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify changes in the functional groups of the pigment molecule. For example, the disappearance of bands associated with the hydrazone group or the appearance of new bands corresponding to carbonyl or hydroxyl groups would indicate specific degradation reactions.

Mass Spectrometry for Molecular Fragment Characterization

Mass spectrometry (MS) is a powerful tool for identifying the exact molecular weights of the degradation products and elucidating their structures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the mixture of degradation products and then analyze each component individually.

By ionizing the degradation products and analyzing the mass-to-charge ratio of the resulting fragments, a fragmentation pattern is obtained. This pattern serves as a molecular fingerprint that can be used to identify the structure of the parent molecule. For this compound, mass spectrometry would be crucial in identifying the aromatic amines and other smaller molecules resulting from the cleavage of the hydrazone bond and the breakdown of the aromatic rings.

Table 2: Analytical Techniques for Identifying Photodegradation Products

TechniqueInformation ProvidedApplication to this compound Degradation
UV-Visible Spectroscopy Changes in color and electronic structure.Monitors the rate of fading and detects the formation of new chromophores.
FTIR Spectroscopy Changes in functional groups.Identifies the loss of the hydrazone group and the formation of oxidation products.
Mass Spectrometry (GC-MS, LC-MS) Molecular weight and structure of degradation products.Identifies the specific chemical structures of the colorless aromatic amines and other fragments formed.

Thermal Stability and Thermolysis Mechanisms of this compound

The thermal stability of this compound is a critical parameter that dictates its suitability for various high-temperature applications, such as the coloring of plastics and coatings cured at elevated temperatures. The pigment generally exhibits good heat resistance, maintaining its structural integrity up to specific temperature thresholds. sypigment.comzeyachem.net However, beyond these limits, it undergoes thermal degradation through complex chemical pathways.

High-Temperature Decomposition Pathways

The thermal degradation of monoazo pigments like this compound involves the cleavage of the molecule at its weakest chemical bonds. The azo group (-N=N-) is often the initial site of thermal decomposition. Studies on various azobenzene (B91143) dyes have shown that thermal degradation typically results in the homolytic cleavage of the C-N bonds adjacent to the azo group. tsu.eduresearchgate.net This process leads to the liberation of nitrogen gas (N₂) and the formation of highly reactive aromatic free radicals. tsu.eduresearchgate.net

The decomposition can be conceptualized as a multi-step process:

Initiation: The initial step involves the breaking of a phenyl-nitrogen bond, forming a phenyl radical and an azo phenyl radical. researchgate.net

Propagation: The azo phenyl radical subsequently loses a nitrogen molecule to form a second phenyl radical. researchgate.net

Termination/Product Formation: These resulting aromatic radicals can then participate in a variety of subsequent reactions, such as abstracting hydrogen atoms from the surrounding environment or other molecules, or recombining to form a complex mixture of smaller aromatic compounds.

The specific decomposition products depend on the substituents on the aromatic rings. For a molecule with the complexity of this compound, the degradation would yield a variety of substituted aniline (B41778) and benzene (B151609) derivatives. Research on the thermolysis of structurally similar azo dyes has identified common degradation products. tsu.edu

Table 1: Representative Thermal Decomposition Products Identified from Azobenzene Dyes This table illustrates potential decomposition products based on studies of various azobenzene dyes and is intended to be representative, not a direct analysis of this compound.

Temperature Range (°C)Potential Decomposition Products
200 - 400Aniline, Substituted Anilines, Phenol, Benzene
400 - 600Diaminobenzene, N,N-dimethylaniline, Acetonitrile derivatives
600 - 800Simpler aromatic fragments, Carbon oxides, Nitrogen gas

Data adapted from studies on the thermal degradation of various azobenzene dyes. tsu.eduresearchgate.net

Impact of Matrix Effects on Thermal Stability

The thermal stability of this compound is significantly influenced by the chemical and physical properties of the matrix in which it is dispersed. The surrounding polymer or binder can affect the pigment's decomposition temperature and degradation pathways.

In plastics processing, this compound has demonstrated good thermal performance in various polymers. For instance, it is reported to be heat resistant up to 200°C for 10 minutes in coatings. sypigment.comzeyachem.net In High-Density Polyethylene (B3416737) (HDPE), it shows no dimensional deformation when processed at 240°C for 5 minutes. sypigment.com Its suitability for coloring Polyvinyl Chloride (PVC), Polyethylene (PE), and Polystyrene further attests to its stability in different polymeric environments. sypigment.comzeyachem.net

The interaction between the pigment and the matrix can have several effects:

Barrier Effect: The polymer matrix can act as a physical barrier, limiting the diffusion of volatile degradation products away from the pigment particle and potentially slowing the decomposition rate.

Chemical Interaction: The polymer or its additives can interact chemically with the pigment. For example, studies on PVC compositions have shown that certain pigments can have a retarding effect on the initiation of the polymer's thermal decomposition. bohrium.com Acidic or basic components within the matrix can also catalyze or inhibit degradation reactions.

Heat Dissipation: The thermal conductivity of the matrix can influence how quickly heat is transferred to the pigment particles, which can affect the onset temperature of decomposition.

The yellowing of polymer resins like PVC or epoxy at high temperatures is a known degradation phenomenon, often involving radical oxidation reactions that form chromophores. sd-finechem.comresearchgate.net The presence of a stable pigment like PY 97 is intended to provide color without accelerating these matrix degradation pathways.

Environmental Factors Influencing Degradation Rates

The degradation of this compound is not solely dependent on thermal stress; various environmental factors can initiate or accelerate its chemical breakdown, particularly in the presence of light (photodegradation).

Humidity, Oxygen, and Other Atmospheric Components

The presence of atmospheric components such as oxygen and water vapor (humidity) plays a crucial role in the degradation of many organic pigments, including azo pigments. nih.gov These factors are especially significant in photodegradation mechanisms.

Oxygen: Molecular oxygen is a key participant in the photo-oxidative degradation of azo dyes. scispace.com In the presence of UV light, the pigment molecule can be excited to a higher energy state. This excited molecule can then transfer energy to oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (O₂•⁻). researchgate.net These ROS can then attack the pigment molecule, leading to the cleavage of the azo bond and the breakdown of the aromatic structure. For azo dyes that exist in the hydrazone tautomeric form, photo-oxidation is often the dominant degradation pathway. scispace.com

Humidity: Water molecules can influence degradation in several ways. They can facilitate the formation of hydroxyl radicals (•OH), another potent oxidizing species, which can aggressively degrade the pigment's chromophore. researchgate.net The level of relative humidity can affect the rate of both acid hydrolysis and oxidative depolymerization in materials where pigments are embedded. researchgate.net In some systems, the photocatalytic degradation rate is observed to decrease with increasing humidity due to competitive adsorption of water molecules on active sites, which can hinder the adsorption of oxygen and the target pollutant. seoultech.ac.kr The combined effect of humidity, oxygen, and UV radiation often leads to a more rapid loss of color and integrity than any single factor alone. nih.gov

Solvent Effects on Degradation Kinetics

While this compound is generally characterized by its good resistance to solvents, the specific solvent environment can have a pronounced effect on the kinetics of its degradation, particularly during photochemical processes. dyestuffintermediates.com The interaction between a solvent and a pigment molecule can alter the rate of degradation through several mechanisms.

Solvent Polarity: The polarity of the solvent can influence the stability of the ground and excited states of the pigment molecule, thereby affecting the efficiency of photochemical reactions.

Radical Scavenging/Promotion: Solvents can act as hydrogen donors or radical scavengers, which can either accelerate or inhibit free-radical degradation pathways.

Solubility: Although pigments have very low solubility, even minute amounts dissolving into a solvent can expose individual molecules to faster degradation compared to the aggregated solid-state particles. mst.dk

The effect of different organic solvents on the degradation of azo dyes has been documented. In one study examining the enzymatic degradation of the azo dye New Coccine, various solvents showed different impacts on the decolorization rate, illustrating the principle of solvent influence on degradation kinetics.

Table 2: Effect of Various Organic Solvents on the Degradation Rate of a Representative Azo Dye (New Coccine) This table demonstrates the principle of solvent effects on degradation kinetics using data from a study on an azo dye. The effects may vary for this compound.

Organic Solvent (at 20% v/v)Decolorization Rate (%) After 120 min
Control (No Solvent)~95%
Glycerol (B35011)~90%
Methanol~85%
Ethanol~80%
Acetonitrile~70%
Acetone~60%
Dimethyl Sulfoxide (DMSO)~40%
Dimethylformamide (DMF)~30%

Data adapted from a study on the enzymatic degradation of the azo dye New Coccine. researchgate.net The results show that while some solvents like glycerol have a minimal impact, others like DMSO and DMF significantly inhibit the degradation process under the studied conditions.

Advanced Analytical Characterization for C.i. Pigment Yellow 97 and Its Degradation Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of C.I. Pigment Yellow 97. These techniques provide a characteristic "fingerprint" based on the interaction of the molecule with electromagnetic radiation, allowing for detailed structural confirmation.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. sypigment.com The resulting spectrum is unique to the molecule's structure, providing a distinct chemical fingerprint. For this compound, which exists in the more stable ketohydrazone tautomeric form, FTIR is instrumental in identifying its key functional groups. Analysis of the pigment reveals characteristic absorption bands corresponding to the vibrations of its structural components.

Key functional groups and their expected vibrational frequencies are critical for confirming the pigment's identity. For instance, the spectrum would prominently feature bands from the carbonyl (C=O) stretching of the amide and acetoacetyl groups, N-H bending, C=N stretching of the hydrazone group, and vibrations from the aromatic rings and sulfonyl group.

Table 1: Representative FTIR Absorption Bands for Key Functional Groups in this compound This table is based on established vibrational frequencies for the specific functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3300 - 3100MediumN-H stretching (Amide and Hydrazone)
1680 - 1640StrongC=O stretching (Amide I band)
1650 - 1620StrongC=O stretching (Acetoacetyl group, H-bonded)
1600 - 1575Medium-StrongC=C stretching (Aromatic rings)
1550 - 1520MediumN-H bending (Amide II band)
1450 - 1400MediumC=N stretching (Hydrazone group)
1350 - 1310StrongAsymmetric SO₂ stretching (Sulfonamide)
1170 - 1150StrongSymmetric SO₂ stretching (Sulfonamide)
1250 - 1200StrongC-O-C stretching (Aryl ethers)

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. nih.govunl.edu It provides a detailed molecular fingerprint and is particularly sensitive to non-polar bonds and aromatic systems, which are abundant in this compound. The spectral range from 100 to 1800 cm⁻¹ is the most important for identifying organic pigments. researchgate.net

The Raman spectrum of this compound is expected to be characterized by strong signals from the aromatic ring vibrations and the central hydrazone (-C=N-NH-) linkage. The azo form (-N=N-) is known to have a characteristic stretching mode, and the corresponding hydrazone group in Pigment Yellow 97 would also yield distinct and identifiable Raman shifts. researchgate.net This technique is highly valuable for in-situ, non-destructive identification. nih.gov

Table 2: Expected Characteristic Raman Shifts for this compound Assignments are based on spectral data from structurally similar monoazo and acetoacetanilide (B1666496) pigments.

Raman Shift (cm⁻¹)IntensityVibrational Assignment
~1615StrongBenzene (B151609) Ring Vibrations
~1590StrongAromatic Ring Vibrations
~1490Very StrongAzo-benzene Ring Vibrations
~1440StrongN=N Stretch (Hydrazone Tautomer) sci-hub.se
~1345Very StrongAromatic Ring / N-Phenyl Stretching sci-hub.se
~1240StrongAmide III Band researchgate.net

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For colored compounds like this compound, the absorption of light in the visible region is responsible for its yellow appearance. This absorption is due to π→π* electronic transitions within the pigment's extensive system of conjugated double bonds.

The chromophore of this compound is the entire conjugated system of the ketohydrazone molecule. The presence of aromatic rings, the hydrazone group, and various substituents creates a large, delocalized electron system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption into the visible spectrum. This compound exhibits a characteristic absorption maximum (λmax) at approximately 526 nm. zeyachem.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the parent this compound from its impurities or degradation products, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally unstable compounds like organic pigments and their degradation products. A stability-indicating HPLC method is specifically designed to separate the intact active pharmaceutical ingredient (API)—or in this case, the pigment—from all its potential degradation products, ensuring that the analytical measurement is specific to the intact compound. chromatographyonline.com

For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is more polar. The intact pigment, being a large and relatively non-polar molecule, is strongly retained on the column. In contrast, its degradation products, which often result from cleavage of the molecule, are typically smaller and more polar, causing them to elute earlier. A photodiode array (PDA) detector is commonly used to monitor the column effluent, providing spectral information for each separated peak to aid in identification.

Table 3: Representative Conditions for a Stability-Indicating RP-HPLC Method

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient (e.g., starting with a higher percentage of A, increasing B over time)
Flow Rate 1.0 mL/min
Detector Photodiode Array (PDA) or UV-Vis (monitoring at λmax)
Injection Volume 10-20 µL
Column Temperature 30-40 °C

When this compound undergoes degradation, particularly through high-energy processes like thermal decomposition or extensive photodegradation, it can break down into smaller, volatile, or semi-volatile fragments. tsu.edu Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for separating and identifying these types of products. researchgate.net

The primary degradation pathway for azo and hydrazone pigments involves the cleavage of the central azo/hydrazone linkage. tsu.eduresearchgate.net This cleavage results in the formation of aromatic amines and other smaller molecules. In GC-MS, the sample extract is injected into a heated port, where the volatile compounds are vaporized and then separated based on their boiling points and interactions with a capillary column. As each compound elutes from the column, it enters a mass spectrometer, which fragments the molecule and provides a mass spectrum that can be used for definitive identification by comparison to spectral libraries.

Table 4: Plausible Volatile Degradation Products of this compound Identifiable by GC-MS Based on the known structure and common degradation pathways of monoazo acetoacetanilide pigments.

Plausible Degradation ProductParent Moiety
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamideAzo Component
Aniline (B41778)From Sulfonamide Group
N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamideAcetoacetanilide Component
4-Chloro-2,5-dimethoxyanilineFrom Acetoacetanilide Component

Mass Spectrometry for Molecular Identification and Imaging

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of chemical compounds. In the analysis of this compound and its degradation products, mass spectrometry is invaluable for confirming the pigment's identity, elucidating its chemical structure, and identifying new compounds formed during degradation processes.

Laser Desorption/Ionization Mass Spectrometry (LDI-MS/MALDI-MS)

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) and its variant, Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are soft ionization techniques well-suited for the analysis of organic pigments. amolf.nlresearchgate.net These methods allow for the direct analysis of solid samples, often with minimal preparation, making them rapid and efficient for pigment identification. nih.gov

In LDI-MS, a pulsed laser beam irradiates the sample, causing the analyte molecules to desorb from the surface and ionize. For many organic pigments, which are strong chromophores, the pigment molecule itself can absorb the laser energy, eliminating the need for an external matrix. nih.gov This matrix-free approach is a significant advantage as it prevents signal interference from matrix-related ions in the low molecular-weight region. The resulting ions are then analyzed by a mass spectrometer, typically a Time-of-Flight (TOF) analyzer, which measures the mass-to-charge ratio (m/z) and provides the molecular weight of the pigment. LDI-TOF-MS has been demonstrated as an excellent and rapid method for the detection and identification of organic color pigments. nih.gov

MALDI-MS follows a similar principle but involves co-crystallizing the analyte with a matrix compound that strongly absorbs the laser wavelength. While often used for larger molecules, it can also be applied to synthetic pigments. The matrix facilitates a softer ionization process, which can be beneficial for fragile molecules.

A significant extension of this technique is MALDI Mass Spectrometry Imaging (MALDI-MSI), which can map the spatial distribution of the pigment and its degradation products within a sample, such as a paint cross-section. unive.it This provides invaluable insights into the chemical changes and migration of compounds that occur during the aging process. unive.it

Table 1: Features of LDI-MS/MALDI-MS for Pigment Analysis

FeatureDescriptionRelevance to this compound
Ionization Method Soft ionization using a pulsed laser, with or without a matrix.Minimizes fragmentation, allowing for clear identification of the intact molecular ion.
Sample Form Direct analysis of solid samples (e.g., powder, paint chip).Reduces sample preparation time and complexity.
Speed Rapid analysis, often taking only a few minutes per sample.Enables high-throughput screening and quality control.
Sensitivity High sensitivity for detecting pigments even at low concentrations.Useful for analyzing samples where the pigment is a minor component.
Imaging Capability MALDI-MSI can map the distribution of molecules across a surface.Allows for the visualization of pigment degradation and heterogeneity within a sample matrix. unive.it

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry, or MS/MS, is a crucial technique for the structural elucidation of molecules, including this compound and its degradation products. uab.edu It involves multiple stages of mass analysis, where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting fragment ions (product or daughter ions) are detected. uab.edu This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

The fragmentation is typically induced by colliding the selected precursor ion with an inert gas, a process known as Collision-Induced Dissociation (CID). The energy of the collision can be controlled to produce varying degrees of fragmentation, revealing details about the molecule's substructures.

For this compound, a monoazo pigment, MS/MS analysis can confirm its identity by breaking the molecule at predictable locations. The most common cleavage points in azo pigments are the azo linkage (-N=N-) and other weak bonds within the molecule's side chains. Analysis of the resulting fragments allows chemists to piece together the original structure and identify any modifications resulting from degradation, such as oxidation or hydrolysis. This detailed structural information is often difficult to obtain with other techniques. epa.gov

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Description of Neutral Loss/Cleavage
591.03 [M+H]+VariesCleavage of the central azo bond, a characteristic fragmentation for this class of pigments.
591.03 [M+H]+VariesLoss of the sulfonyl group or parts of the benzenesulfonamide moiety.
591.03 [M+H]+VariesCleavage within the N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide moiety.
591.03 [M+H]+VariesLoss of methoxy (B1213986) groups (-OCH3) from the aromatic rings.

Elemental Analysis and Speciation Techniques

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elements

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting most elements of the periodic table at concentrations as low as parts-per-trillion (ppt). pacificbiolabs.com The technique works by introducing a sample, typically in liquid form after acid digestion, into a high-temperature argon plasma (around 10,000 °C). pacificbiolabs.com The plasma atomizes and ionizes the elements in the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification. pacificbiolabs.com

In the context of this compound, ICP-MS is the premier technique for quantifying trace elemental impurities. Heavy metals such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) can be present as contaminants from raw materials or the manufacturing process. researchgate.netresearchgate.net Since these elements are often regulated due to health and environmental concerns, their accurate measurement at very low levels is critical for ensuring product safety and regulatory compliance. ICP-MS provides the necessary sensitivity and accuracy for this purpose. frontiersin.orgresearchgate.net

Table 3: Common Trace Elements Analyzed in Pigments by ICP-MS

ElementSymbolPotential Source/Significance
LeadPbImpurity from raw materials; highly regulated due to toxicity.
CadmiumCdImpurity; highly regulated due to toxicity.
MercuryHgImpurity; highly regulated due to toxicity.
ArsenicAsImpurity; highly regulated due to toxicity.
ChromiumCrCan be a component of other pigments or an impurity.
CopperCuImpurity from process equipment or raw materials.
ZincZnCan be an additive or an impurity.
BariumBaOften used as a filler (barium sulfate) in pigment formulations.

X-ray Fluorescence (XRF) and Electron Microscopy with EDX for Compositional Mapping

X-ray Fluorescence (XRF) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) are complementary techniques used for elemental analysis and mapping.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) provides high-magnification images of a sample's surface morphology along with localized elemental analysis. jhna.org An electron beam is scanned across a small sample area, generating various signals, including secondary electrons for imaging and characteristic X-rays for elemental analysis (EDX). unimelb.edu.au While SEM-EDX requires taking a minute sample, it offers much higher spatial resolution than XRF. unimelb.edu.au This allows for the analysis of individual pigment particles or different layers in a cross-section, providing a micro-scale understanding of the material's composition and structure. researchgate.netresearchgate.net

Table 4: Comparison of XRF and SEM-EDX for Pigment Analysis

FeatureX-ray Fluorescence (XRF)SEM with EDX
Principle Exites atoms with X-rays to produce fluorescent X-rays. gla.ac.ukExcites atoms with an electron beam to produce characteristic X-rays. unimelb.edu.au
Sample Requirement Non-destructive; no sample removal needed. unimelb.edu.auRequires a minute, solid sample, often coated for conductivity. unimelb.edu.au
Analysis Area Millimeters to centimeters (bulk analysis and mapping). semanticscholar.orgMicrometers to nanometers (point analysis and micro-mapping).
Primary Information Elemental composition and spatial distribution (maps). portaspecs.comSurface morphology and localized elemental composition. researchgate.net
Application for PY97 Rapid quality control, screening for heavy elements, mapping pigment distribution in a product.Analyzing individual pigment particles, fillers, and compositional variations at the micro-scale.

Environmental Fate and Ecotoxicological Assessment of C.i. Pigment Yellow 97

Environmental Persistence and Mobility in Different Compartments

The environmental behavior of C.I. Pigment Yellow 97 is largely governed by its physicochemical properties, most notably its high molecular weight (591.03 g/mol ) and its status as a powder that is insoluble in water. kremer-pigmente.comdyestuffintermediates.com These characteristics dictate its movement and persistence in various environmental compartments.

Due to its extremely low water solubility, this compound is expected to exhibit a high affinity for solid matrices. kremer-pigmente.commst.dk When released into aquatic environments, the pigment is predicted to partition from the water column and strongly adsorb to suspended solids, eventually depositing in sediment. oecd.orgpublications.gc.ca Similarly, if released to land, it would bind tightly to soil particles. This strong sorption behavior significantly reduces its mobility in the environment. mst.dk While specific soil adsorption/desorption coefficients (Koc) for this compound are not available, studies on other pigment classes with similar properties predict a high potential for adsorption. oecd.org For pigments in general, it is estimated that 80% to 98% will be removed from wastewater via adsorption to sludge and sediment. mst.dk

The bioavailability of this compound to aquatic and terrestrial organisms is expected to be very low. oecd.orgpublications.gc.ca Bioavailability is limited by its insolubility in water and its large molecular size, which hinders passage across biological membranes. kremer-pigmente.comoecd.org For similar pigments, it has been concluded that these substances are unlikely to be of concern with regard to bioaccumulation. oecd.org As no significant degradation pathways have been identified for this compound, the bioavailability of potential degradation products is also considered to be negligible.

Ecotoxicity Studies on Aquatic and Terrestrial Organisms

Ecotoxicological testing of pigments like this compound is often challenging due to their insolubility, which makes it difficult to prepare test concentrations. oecd.org

Specific ecotoxicity studies determining the effects of this compound on key aquatic organisms such as fish, Daphnia, and algae were not identified in the reviewed scientific literature. For other classes of pigments, such as diarylide yellows, acute and chronic aquatic ecotoxicity studies have shown no adverse effects at the limit of their water solubility. publications.gc.ca Given the physical and chemical properties of this compound, particularly its poor water solubility, a low order of toxicity to aquatic organisms is anticipated.

Table 1: Aquatic Ecotoxicity Data for this compound

Test OrganismEndpointDurationValueReference
Fish (e.g., Oncorhynchus mykiss)LC5096hNo Data AvailableN/A
Invertebrate (e.g., Daphnia magna)EC5048hNo Data AvailableN/A
Algae (e.g., Pseudokirchneriella subcapitata)ErC5072hNo Data AvailableN/A

No specific studies on the toxicity of this compound to soil-dwelling organisms (such as earthworms) or sediment-dwelling organisms were found. However, based on its expected strong sorption to soil and sediment and its consequently low bioavailability, the risk to these organisms is presumed to be low. mst.dkpublications.gc.ca For analogous diarylide pigments, chronic toxicity studies in soil and sediment showed no effects at concentrations as high as 1,000 mg/kg, a finding attributed to the limited bioavailability of the pigments. publications.gc.ca

Table 2: Soil and Sediment Ecotoxicity Data for this compound

Test OrganismCompartmentEndpointValueReference
Earthworm (e.g., Eisenia fetida)SoilLC50No Data AvailableN/A
Sediment-dweller (e.g., Lumbriculus variegatus)SedimentNOECNo Data AvailableN/A

Compound Names

Bioaccumulation Potential and Trophic Transfer Mechanisms

The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. This process is a critical consideration in environmental risk assessment, as substances that bioaccumulate can be transferred through the food web, potentially reaching harmful concentrations in organisms at higher trophic levels.

For organic pigments like this compound, the potential for bioaccumulation is generally considered to be low. This is primarily due to their physicochemical properties, most notably their very low solubility in water. oecd.org Substances that are not dissolved in water have limited bioavailability to aquatic organisms. This compound is a monoazo pigment that is practically insoluble in water. kremer-pigmente.comzeyachem.net

The assessment of bioaccumulation is often predicted using the octanol-water partition coefficient (log Kow). A high log Kow value typically suggests a higher potential for a substance to accumulate in fatty tissues. However, for substances with very low water and n-octanol solubility, experimental determination of log Kow is not technically feasible. oecd.org While predictive models can estimate log Kow, the extremely low solubility of pigments like this compound means that the actual uptake and accumulation in organisms are expected to be minimal.

Studies on analogous pigments, such as diarylide yellow pigments, support the assertion of a low bioaccumulation potential. oecd.org These assessments indicate that despite high predicted log Kow values, the negligible solubility severely restricts their uptake by environmental organisms.

Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For a substance to biomagnify, it must be persistent in the environment, bioavailable, and readily stored in the tissues of organisms. Given the low bioavailability and expected low bioaccumulation of this compound, the potential for significant trophic transfer is considered negligible. The pigment particles, being largely inert and insoluble, are unlikely to be assimilated and transferred efficiently from prey to predator.

Interactive Table: Key Parameters for Assessing Bioaccumulation Potential

ParameterValue/Characteristic for this compoundImplication for Bioaccumulation
Water Solubility Insoluble kremer-pigmente.comLow bioavailability to aquatic organisms.
Molecular Weight 591.03 g/mol dyestuffintermediates.comLarge molecular size can limit passage across biological membranes.
Predicted Log Kow High (modeling required due to low solubility)Suggests lipophilicity, but limited by solubility.
Physical State Solid powder kremer-pigmente.comLess likely to be taken up than dissolved substances.

Predictive Models for Environmental Exposure and Risk

To assess the potential environmental risk of a chemical in the absence of extensive monitoring data, predictive models are employed. These models estimate the concentration of a substance that is likely to be found in various environmental compartments (Predicted Environmental Concentration, PEC) and the concentration below which no adverse effects are expected to occur (Predicted No-Effect Concentration, PNEC). The ratio of PEC to PNEC is then used to characterize the risk.

Predicted Environmental Concentrations (PEC) Modeling

The Predicted Environmental Concentration (PEC) is an estimate of the concentration of a substance in the environment that results from all its sources of emission. The modeling of PEC for pigments like this compound considers the entire lifecycle of the substance, from manufacturing and formulation to its use in various products (e.g., paints, plastics, inks) and eventual disposal. zeyachem.net

Key inputs for PEC modeling include:

Production Volume: The total amount of the pigment produced or imported.

Use Patterns: The proportion of the pigment used in different applications (e.g., coatings, plastics). zeyachem.net

Emission Factors: Estimates of the fraction of the substance released to the environment during production, use, and disposal. These are often specific to the industrial sector and application type.

Fate and Transport Parameters: Properties of the substance that determine its behavior in the environment, such as its partitioning between water, soil, sediment, and air. Due to its low water solubility, this compound is expected to partition primarily to soil and sediment if released into the environment. oecd.org

The modeling process typically involves calculating the quantity of the pigment released to wastewater, which then enters a wastewater treatment plant (WWTP). The model then estimates the partitioning of the substance between the treated effluent (discharged to surface water) and sewage sludge.

Interactive Table: Simplified PEC Calculation Parameters for a Pigment

ParameterDescriptionExample Value/Assumption
Annual Tonnage (T) Amount of pigment used in a specific region.1,000 tonnes
Emission Factor (EF) Fraction released to wastewater during use (e.g., paint application).0.01 (1%)
Wastewater Treatment Removal Efficiency (R) Fraction removed in a standard WWTP.0.95 (95%)
Receiving Water Dilution Factor (D) Dilution of WWTP effluent in the river.10
PECsurface water Calculation (T * EF * (1-R)) / (Regional Water Volume * D)Resulting in a low ng/L to µg/L range.

Predicted No-Effect Concentrations (PNEC) Derivation

The Predicted No-Effect Concentration (PNEC) represents the concentration of a substance in the environment below which adverse effects on ecosystems are unlikely to occur. hw.ac.uk The PNEC is derived from ecotoxicity data obtained from laboratory tests on representative organisms from different trophic levels (e.g., algae, invertebrates like Daphnia, and fish).

The derivation of a PNEC involves applying an assessment factor (AF) to the lowest reliable toxicity value from the available studies. The magnitude of the assessment factor reflects the uncertainty in extrapolating from laboratory data for a few species to the protection of an entire ecosystem. unesp.brnih.gov

For a substance like this compound, for which specific ecotoxicity data may be limited, data from structurally similar monoazo pigments or other organic pigments might be used as part of a read-across approach. However, due to the very low water solubility of pigments, conducting meaningful aquatic toxicity tests is challenging. Often, no adverse effects are observed even at concentrations well above the pigment's water solubility limit. oecd.org In such cases, the PNEC may be set at the water solubility limit.

The standard approach involves:

Gathering Ecotoxicity Data: Collecting results from acute (short-term) and chronic (long-term) studies, such as LC50 (lethal concentration for 50% of test organisms) or NOEC (No Observed Effect Concentration).

Identifying the Critical Toxicity Value: Selecting the lowest (most sensitive) reliable toxicity value from the dataset.

Applying an Assessment Factor: Dividing the critical toxicity value by an appropriate AF. The AF can range from 1000 (for a single acute toxicity value) down to 10 (for a comprehensive dataset with chronic NOECs for multiple trophic levels). unesp.brresearchgate.net

Interactive Table: Example of PNEC Derivation using Assessment Factors

Trophic LevelType of StudyEcotoxicity Endpoint (e.g., mg/L)Assessment Factor (AF)Derived PNEC (mg/L)
AlgaeAcute (72h EC50)>100 (above water solubility)1000-
Invertebrate (Daphnia)Acute (48h EC50)>100 (above water solubility)1000-
FishAcute (96h LC50)>100 (above water solubility)1000-
Invertebrate (Daphnia)Chronic (21d NOEC)>1 (above water solubility)10>0.1 (based on the lowest chronic endpoint)

Note: The table presents a hypothetical scenario for a poorly soluble substance where no effects are observed up to the tested limits, which are often dictated by solubility.


Toxicological Considerations of C.i. Pigment Yellow 97 and Its Degradation Products

In Vitro Genotoxicity and Mutagenicity Assessments

The evaluation of a substance's potential to cause genetic damage is a cornerstone of toxicological assessment. For C.I. Pigment Yellow 97, this involves a series of in vitro tests designed to detect mutations and chromosomal damage.

Bacterial Reverse Mutation Assays (Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. nih.govre-place.be The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. nih.govre-place.be These strains are exposed to the test substance and plated on a minimal medium with a trace amount of histidine. nih.gov If the substance is a mutagen, it will cause reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow and form colonies. nih.gov Tests are conducted with and without an external metabolic activation system (e.g., a rat liver fraction known as S9) to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized. researchgate.net

Table 1: Ames Test General Protocol

Parameter Description
Test System Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA102, TA1535) re-place.benih.gov
Endpoint Gene mutations (reverse mutations from histidine auxotrophy to prototrophy)
Metabolic Activation Conducted with and without a mammalian microsomal fraction (S9) researchgate.net

| Result for this compound | Data not available in searched sources. |

Mammalian Cell Cytogenetic and Micronucleus Tests

To assess the potential for inducing structural and numerical chromosomal damage, in vitro mammalian cell-based assays are employed.

The In Vitro Mammalian Chromosomal Aberration Test is designed to identify substances that cause structural changes in chromosomes, such as breaks or exchanges. criver.comfda.gov In this test, cultured mammalian cells (such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance. criver.com Following exposure and a recovery period, the cells are treated with a substance that arrests them in the metaphase stage of cell division. fda.gov The chromosomes are then harvested, stained, and microscopically examined for aberrations. fda.gov

The In Vitro Mammalian Cell Micronucleus Test evaluates both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) events. frontiersin.orgfrontiersin.org Micronuclei are small, membrane-bound bodies within the cytoplasm of cells that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus after cell division. frontiersin.org Their presence is an indicator of genetic damage. In the widely used cytokinesis-block method, cells are treated with cytochalasin B to prevent the completion of cell division, resulting in binucleated cells where micronuclei are more easily identified and scored. frontiersin.orgfrontiersin.org

As with the Ames test, specific experimental results for this compound in in vitro chromosomal aberration or micronucleus assays were not found in the reviewed literature. These tests are critical for a comprehensive genotoxicity profile, but the data for this specific pigment is not publicly available.

Table 2: In Vitro Mammalian Cell Genotoxicity Assays

Assay Type Principle Endpoint Measured Result for this compound
Chromosomal Aberration Test Microscopic analysis of metaphase cells to detect structural chromosome damage. criver.comfda.gov Frequency of cells with structural chromosomal aberrations (e.g., breaks, gaps, exchanges). Data not available in searched sources.

| Micronucleus Test | Microscopic analysis of interphase cells to detect chromosome fragments or whole chromosomes left outside the main nucleus after mitosis. frontiersin.org | Frequency of cells containing micronuclei. | Data not available in searched sources. |

Analysis of Potentially Hazardous Degradation Products

The chemical stability of a pigment and the nature of its degradation products are crucial for its toxicological assessment. As a monoazo pigment, this compound has the potential to break down into constituent aromatic amines.

Formation of Aromatic Amines and Other Cleavage Products

This compound is synthesized through the diazotization of an aromatic amine, which is then coupled with another aromatic component. The manufacturing process involves the reaction of diazotized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.

Under reductive conditions, the azo bond (-N=N-) can be cleaved, potentially releasing these precursor aromatic amines. Therefore, the primary degradation products of concern would be the two amines used in its synthesis.

Table 3: Potential Degradation Products of this compound

Degradation Product Chemical Name CAS Number Molecular Formula
Amine Component 1 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide 6271-97-2 C₁₄H₁₆N₂O₄S

Mechanisms of Cleavage and Product Formation under Environmental and Biological Conditions

The primary mechanism for the degradation of azo pigments like this compound into their constituent amines is reductive cleavage of the azo bond. This can occur under specific conditions:

Biological Conditions: Certain microorganisms, particularly bacteria found in anaerobic environments like the gut, possess azoreductase enzymes. These enzymes can efficiently cleave the azo linkage, releasing the aromatic amines. This is a significant consideration for assessing the risk following potential ingestion.

Environmental Conditions: In anaerobic sediments or wastewater treatment facilities, microbial communities can also facilitate the reductive cleavage of azo dyes. While Pigment Yellow 97 is valued for its insolubility and stability, long-term environmental exposure under reductive conditions could lead to gradual degradation.

The cleavage process involves the addition of hydrogen atoms across the nitrogen-nitrogen double bond, breaking it and forming the two separate amine molecules identified in the previous section. The high insolubility of the pigment generally limits its bioavailability and, consequently, its susceptibility to enzymatic degradation. bund.dewikipedia.org

Immunological Responses and Sensitization Potential

The potential of a substance to cause an allergic reaction, particularly skin sensitization, is another important toxicological endpoint. The murine Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals. nih.govcdc.govnih.gov This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application on the mouse ear. nih.govnih.gov A substance is identified as a sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to control animals. nih.gov

Dermal Sensitization Pathways

The potential for a substance to cause skin sensitization, an allergic contact dermatitis, is a key aspect of its toxicological assessment. For organic pigments, including those in the monoazo class, the risk of dermal sensitization is generally considered low.

Research Findings: Studies and safety data sheets for arylide yellow pigments, the class to which PY 97 belongs, consistently classify them as not being skin sensitizers. barnes.com.au Patch tests conducted on patients with known allergies to azo dyes used in textiles showed no reactions to azo pigments used in printing inks, such as Pigment Yellow 12 and Pigment Yellow 13. nih.gov This suggests a lower sensitization potential for these insoluble pigments compared to soluble dyes.

The primary reason for this low sensitizing potential is the physicochemical nature of pigments. Their very low solubility in water and organic solvents limits their ability to penetrate the skin and interact with the immune system. For a chemical to act as a skin sensitizer, it typically needs to be absorbed through the epidermis and then bind to proteins to form a hapten-protein conjugate, which is then recognized by the immune system. The high molecular weight and insolubility of pigments like PY 97 hinder this initial step of dermal absorption.

While the parent pigment shows little evidence of sensitization, there is a theoretical pathway involving degradation. If the pigment were to break down on the skin, it could release smaller, more reactive molecules, such as aromatic amines. However, the conditions required for such cleavage are not typically present on the skin surface.

Table 1: Dermal Toxicity Profile of Related Azo Pigments

Pigment CAS No. Dermal Irritation/Corrosion Skin Sensitization
Arylide Yellow Pigment (General) N/A Not corrosive or irritating Not a skin sensitizer barnes.com.au
Pigment Yellow 12 6358-85-6 Minimally irritating No indication of sensitization oecd.org
Pigment Yellow 13 5102-83-0 Minimally irritating; Not an irritant (OECD 404) oecd.orgsypigment.com No indication of sensitization oecd.org
Pigment Yellow 73 13515-40-7 Based on available data, classification criteria are not met Based on available data, classification criteria are not met lgcstandards.com
Pigment Yellow 83 5567-15-7 Minimally irritating No indication of sensitization oecd.org

Carcinogenicity Studies and Long-Term Toxicological Implications of Related Pigments

The long-term toxicological effects of azo colorants, particularly their carcinogenic potential, have been a subject of extensive study. The primary concern stems from the possibility that the azo linkage (-N=N-) can be reductively cleaved to form potentially carcinogenic aromatic amines.

Research Findings: For insoluble azo pigments like this compound, the carcinogenic risk is considered low. tradew.com Numerous long-term carcinogenicity studies on related diarylide pigments, such as Pigment Yellow 12 and Pigment Yellow 83, have shown no increased incidence of tumors in rats and mice. oecd.org Based on these findings and chemical similarity, it is often concluded that other pigments in this class are not carcinogenic. oecd.org

The key factor mitigating the carcinogenic risk is the extremely low bioavailability of these pigments. Because they are not readily absorbed by the body, they are not metabolized to a significant extent, and therefore, the azo bond is not cleaved to release the constituent aromatic amines. While some monoazo pigments derived from β-naphthol have raised concerns about potential carcinogenicity, the broader class of arylide yellow pigments is generally considered to have a low hazard potential. canada.caoecd.org Safety data for arylide yellow pigments often state that they are not classified as carcinogens. barnes.com.au

Examination of Systemic Availability of Pigment Components

Systemic availability refers to the extent to which a substance is absorbed into the bloodstream and distributed throughout the body. This is a critical factor in toxicology, as a substance that is not absorbed cannot exert a systemic toxic effect.

Research Findings: The systemic availability of this compound, like other monoazo and diarylide pigments, is exceptionally low. This is a direct consequence of its chemical structure, which confers high stability and makes it practically insoluble in water and biological fluids. wikipedia.orgkremer-pigmente.com

Table 2: Physicochemical Properties and Bioavailability of this compound

Property Value/Description Toxicological Implication
Chemical Family Monoazo Arylide Yellow zeyachem.netwikipedia.org Generally low toxicity profile for insoluble members.
Water Solubility Insoluble kremer-pigmente.com Extremely limited absorption from the gastrointestinal tract and skin.
Systemic Absorption Essentially no potential for uptake via oral and dermal routes. oecd.org Low potential for systemic toxicity.
Metabolism Not relevant due to lack of absorption. oecd.org Azo-reductive cleavage to aromatic amines is not expected to occur.
Excretion The vast majority is excreted unchanged in the feces following ingestion. oecd.org The pigment does not accumulate in the body.

Assessment of Particle-Induced Effects in Respiratory Tract

When pigments are handled as dry powders, inhalation is a primary route of occupational exposure. The toxicological effects are therefore related to the physical interaction of the particles with the respiratory system.

Research Findings: Inhaling pigment dust can lead to respiratory irritation. tradew.com The response of the lungs depends on the size of the particles; smaller particles can penetrate deeper into the respiratory system. lgcstandards.com The lung has defense mechanisms, such as the mucociliary escalator, to clear inhaled particles. epa.gov However, if the amount of inhaled dust is large, these clearance systems can be overwhelmed, leading to an accumulation of particles in the lung tissue, which can cause injury and inflammation. lgcstandards.comepa.gov

Applications and Performance Enhancement of C.i. Pigment Yellow 97

Advanced Formulations for Diverse Industrial Sectors

C.I. Pigment Yellow 97 is valued for its vibrant medium-yellow shade, good lightfastness, and thermal stability, making it a suitable component in advanced formulations across several industries. zeyachem.net Its performance characteristics, such as resistance to solvents and migration, are superior to many other pigments in its class, allowing for its use in high-grade products. wikipedia.org

Coatings and Paints (Automotive, Industrial)

In the coatings and paints sector, Pigment Yellow 97 is utilized for both decorative and protective purposes in water-based and solvent-based systems. zeyachem.net It is employed in high-grade industrial finishes, where it can be used in both full shades and pastel shades. wikipedia.org For the automotive industry, it is particularly suitable for automobile refinishes. wikipedia.org The pigment demonstrates good heat resistance, often cited at 200°C for 10 minutes, and a lightfastness rating of 6-7 on the blue wool scale (where 8 is excellent), ensuring color integrity under harsh conditions. zeyachem.net Its good weather resistance also makes it appropriate for exterior applications in emulsion paints. wikipedia.org

Performance Data of this compound in Coatings

PropertyValueSource
Light Fastness (Scale 1-8)7 zeyachem.net
Heat Resistance200°C zeyachem.net
Acid Resistance (Scale 1-5)5 zeyachem.net
Alkali Resistance (Scale 1-5)5 zeyachem.net
Migration Resistance (Scale 1-5)5 zeyachem.net

Printing Inks (Inkjet, Packaging)

The printing ink industry uses Pigment Yellow 97 for high-grade printing products that demand excellent fastness properties, such as posters and packaging materials. zeyachem.netwikipedia.org It is recommended for various ink systems, including water-based inks, solvent-based inks, offset inks, and NC (nitrocellulose) inks. zeyachem.netepsilonpigments.com Formulations for inkjet inks can also incorporate Pigment Yellow 97 to produce vibrant and durable images on different substrates. zeyachem.net Its resistance to solvents and chemicals ensures the stability and longevity of the printed material. dyestuffintermediates.com

Plastics and Polymer Composites

Pigment Yellow 97 is frequently used for coloring a wide range of plastics and polymers due to its thermal stability and excellent fastness properties. dyestuffintermediates.com It is suitable for coloring polyvinyl chloride (PVC), both in soft and rigid applications, where it exhibits a lightfastness of up to 7-8. It is also used in polyolefins like polyethylene (B3416737) (PE). dyestuffintermediates.com In High-Density Polyethylene (HDPE), it shows no dimensional deformation at temperatures up to 240°C for 5 minutes. The pigment is also applied in the coloring of polystyrene and Acrylonitrile Butadiene Styrene (ABS), where it has a lightfastness rating of 7. zeyachem.net

Thermal and Lightfastness Properties in Plastics

PolymerTest Condition / PropertyResultSource
PVC (soft/rigid)Lightfastness7-8 zeyachem.net
HDPEHeat Stability240°C / 5 min (no deformation) zeyachem.net
ABSLightfastness7 zeyachem.net
GeneralHeat Resistance280°C zeyachem.net

Specialized Biological and Diagnostic Applications

Beyond its industrial uses, this compound is described as a multifunctional dye with applications in biological research and clinical diagnostics. medchemexpress.cominvivochem.com As a chemical stain and analytical dye, it serves as a tool in biological experiments to help researchers observe and analyze cell structures, track biomolecules, and evaluate cellular functions. medchemexpress.cominvivochem.com Its role extends to distinguishing between cell types, detecting specific biomolecules, and studying tissue pathology. medchemexpress.com

Surface Modification Techniques for Enhanced Performance

Grafting of Functional Groups for Improved Dispersibility and Compatibility

Grafting is a method of modifying a polymer's properties by attaching another polymer or functional groups to its main chain. nih.gov In pigment technology, this involves covalently attaching functional molecules or polymer chains to the surface of the pigment particle. imaging.org One common technique uses diazonium salt intermediates to attach a variety of functional groups to the pigment surface. imaging.org This allows for the tuning of the pigment's surface energy to be more hydrophilic or hydrophobic, thereby improving its compatibility with a specific resin system. imaging.org

Another advanced approach is the "grafting to" method, where pre-formed polymers with a reactive terminal group are attached to the pigment surface. nih.gov This ensures that the grafted polymer chains are well-defined, which can lead to superior control over the final properties of the pigment dispersion. mdpi.com By directly grafting a compatible polymer onto the pigment, issues related to the desorption of dispersants can be avoided, creating a highly stable system. imaging.org This technique improves dispersibility and prevents flocculation, which is critical in applications requiring fine and stable pigment dispersions. imaging.org

Encapsulation Technologies for Increased Stability and Durability

Encapsulation is a process where pigment particles are coated with a protective layer to enhance their properties. While specific research on the encapsulation of this compound is not extensively detailed in publicly available literature, the technology is applicable to this class of pigments. Patents reveal that this compound is among the colorants that can be encapsulated in a polymeric layer for use in waterborne coating compositions. google.com This encapsulation facilitates the dispersion of the pigment in aqueous systems. google.com

The primary goals of encapsulating pigments like this compound are to improve their thermal and chemical stability, enhance their lightfastness, and control their interaction with the surrounding medium. General microencapsulation techniques that can be applied to pigments include:

Spray Drying: This method involves atomizing a slurry of the pigment and a wall material (polymer) into a hot gas stream, resulting in rapid drying and the formation of microcapsules.

Complex Coacervation: This technique relies on the interaction of two oppositely charged polymers in a solution containing the pigment, leading to the formation of a polymer-rich coacervate phase that deposits onto the pigment particles.

Ionic Gelation: This process is often used with natural polymers like alginate, where the polymer solution containing the pigment is dripped into a solution of cross-linking ions (e.g., calcium chloride) to form beads.

Supercritical Anti-Solvent (SAS): In this method, the pigment and a polymer are dissolved in a solvent, and this solution is then sprayed into a supercritical fluid (like carbon dioxide) which is an anti-solvent for the polymer, causing it to precipitate and encapsulate the pigment.

These methods create a physical barrier around the pigment particles, which can prevent their degradation from environmental factors such as UV radiation, moisture, and chemical exposure, thereby increasing the stability and durability of the final product. maxapress.com

Control of Surface Chemistry for Specific Interactions

Modifying the surface chemistry of this compound is a key strategy to improve its performance and compatibility in various application media. Surface treatments can enhance properties such as dispersibility, flocculation resistance, and interaction with polymer matrices.

One approach involves the attachment of reactive functional groups to the pigment surface. google.comimaging.org For instance, the surface of Pigment Yellow 97 can be modified to create self-dispersing pigments, which are particularly useful in aqueous ink and coating systems. google.com This can be achieved by reacting the pigment with compounds that introduce hydrophilic functionalities onto its surface.

A Chinese patent describes an industrial production method for a high-performance Pigment Yellow 97 that involves a post-treatment step using an alkali to induce molecular recrystallization. google.com This process is claimed to create more regular and uniform molecular crystal forms, leading to improved pigment properties, including enhanced acid, alkali, and weather resistance. google.com This can be considered a form of surface and crystal structure modification that enhances the pigment's durability.

The table below summarizes the reported improvements in fastness properties for this modified this compound:

PropertyPerformance Level
Acid Resistance≥ 6
Alkali Resistance≥ 7
Weather Resistance≥ 8
Heat Resistance230 °C

Data sourced from CN104403349A google.com

Structure-Performance Relationships and Predictive Modeling

The performance of this compound is intrinsically linked to its molecular and crystal structure, as well as the physical characteristics of its particles. Understanding these relationships is fundamental for optimizing its properties for specific applications and for developing predictive models to guide the design of new and improved pigments.

Correlation of Particle Characteristics with Optical and Fastness Properties

The particle size and shape of this compound have a significant impact on its optical properties (such as color, opacity, and gloss) and its fastness properties (like lightfastness and weather fastness).

For organic pigments in general, there is a clear correlation between particle size and performance. Research indicates that fastness properties, including lightfastness and weather resistance, tend to improve with an increase in pigment particle size. sdc.org.uk Conversely, color strength often increases as the particle size decreases, up to a certain point where the particles become too small and transparency increases. sdc.org.uk

The following table presents typical physical properties for a commercial grade of this compound, illustrating the characteristics that influence its performance:

PropertyValue
Average Particle Size150 - 250 nm
Specific Gravity1.30 - 1.50
Bulk Volume3.0 - 3.5 l/kg
Oil Absorption35-45 g/100g
Light Fastness (1-8 scale)6-7
Heat Resistance200 °C

Data compiled from multiple sources. imeko.orgulprospector.com

The relatively small particle size contributes to its good color strength, while its chemical structure provides a solid foundation for its light and heat fastness. The crystal structure of this compound is triclinic, and the molecule exists in the ketohydrazone form, which is stabilized by strong intramolecular hydrogen bonding. researchgate.net This molecular arrangement is a key factor in its good lightfastness. researchgate.net

Predictive Models for Application-Specific Performance

While specific, validated predictive models for the application performance of this compound are not widely published, the field of computational chemistry offers powerful tools for this purpose. The general approach for azo pigments involves using computational methods to establish quantitative structure-property relationships (QSPRs).

Computational Approaches:

Density Functional Theory (DFT): This quantum mechanical modeling method is used to investigate the electronic structure of molecules. For azo pigments, DFT can be employed to calculate optimized geometries, electronic transitions, and predict UV-Visible absorption spectra, which are directly related to the pigment's color. nih.govresearchgate.net By correlating these calculated properties with experimental data, researchers can understand how modifications to the molecular structure will affect the color and other properties.

Molecular Dynamics (MD): MD simulations can be used to model the interactions between pigment particles and between the pigment and the surrounding medium (e.g., solvents, polymers). This can provide insights into dispersibility, aggregation behavior, and the stability of the pigment in a final formulation.

Mie Theory: This theory can be used to model the scattering and absorption of light by pigment particles. By inputting the refractive index of the pigment and the particle size distribution, it is possible to predict optical properties such as color strength and hiding power. sdc.org.uk

These computational tools allow for the virtual screening of new pigment structures and the prediction of their performance characteristics before they are synthesized in the laboratory. This can significantly accelerate the development of new pigments with tailored properties for specific applications. For instance, computational models can help predict how changes in the substituent groups on the aromatic rings of the this compound molecule would influence its color, lightfastness, and solubility. Although still a developing area for this specific pigment, predictive modeling holds significant promise for the future design of high-performance colorants.

Regulatory Science and Risk Management Strategies for Organic Pigments

International Regulatory Frameworks and Data Requirements

The regulation of organic pigments like C.I. Pigment Yellow 97 is a complex global landscape, with various international frameworks in place to ensure their safe use. These regulations are primarily concerned with protecting human health and the environment from potential risks associated with chemical substances.

REACH Regulations and Global Chemical Inventories

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is the primary legislation governing the production and use of chemical substances. This compound is registered under REACH, which requires manufacturers and importers to gather and submit data on the properties and hazards of their substances.

Globally, the status of this compound is tracked through various chemical inventories. These inventories are essential for monitoring and controlling the import and manufacture of chemicals in different countries.

Table 1: Global Inventory Status of this compound

Inventory Region/Country Status
REACH European Union Registered
TSCA United States Listed as an active substance wikipedia.org
DSL Canada Listed industrialchemicals.gov.au
AICS Australia Listed
ENCS Japan Listed
KECI South Korea Listed

Assessment Methodologies for Chemical Substances

The assessment of chemical substances like this compound involves a tiered approach, often beginning with a screening-level assessment to identify potential hazards. For many organic pigments, a key consideration is their bioavailability, which is often low due to their particulate nature and low solubility in water.

In Canada, for instance, a screening assessment of 33 monoazo pigments, including substances structurally related to this compound, was conducted as part of the Chemicals Management Plan. This assessment grouped pigments based on structural similarity and considered various exposure scenarios, including use in cosmetics and children's art materials sypigment.com. Such assessments often rely on a read-across approach, where data from well-studied analogous substances are used to infer the properties of a less-studied chemical.

Scientific Basis for Risk Assessment and Management

The scientific foundation for the risk assessment of organic pigments is built upon a thorough understanding of their potential hazards and the likelihood of exposure.

Hazard Identification and Exposure Assessment Methodologies

Hazard identification for this compound and similar pigments involves evaluating a range of toxicological endpoints. However, due to the low bioavailability of many monoazo pigments, they are generally considered to have a low potential for systemic toxicity. The Canadian screening assessment, for example, concluded that the bioavailability of monoazo pigments is expected to be low, and as a result, the potential for bioaccumulation in aquatic organisms is also low sypigment.com.

Exposure assessment considers the potential for human and environmental contact with the substance throughout its lifecycle. For pigments, the primary route of occupational exposure is typically inhalation of dust during manufacturing and processing. Consumer exposure is generally considered to be negligible as the pigment is incorporated into a matrix, such as in paints, plastics, or inks, limiting its migration.

Development of Environmental and Health Criteria

The development of specific environmental and health criteria, such as occupational exposure limits (OELs) or environmental quality standards (EQSs), is often prioritized for substances with significant hazard profiles. For many organic pigments, including this compound, the establishment of specific OELs is not common due to their low toxicity. Instead, general dust exposure limits are often applied in occupational settings.

In the absence of specific criteria, risk management often focuses on good manufacturing practices and industrial hygiene measures to minimize dust exposure. This includes the use of local exhaust ventilation and personal protective equipment.

Case Studies and Comparative Analyses with Related Pigments

A comparative analysis of this compound with other monoazo pigments provides valuable insights into its relative properties and risk profile. The Canadian screening assessment of 33 monoazo pigments serves as a comprehensive case study. This assessment categorized the pigments into subgroups based on their chemical structure to facilitate a comparative evaluation.

Table 2: Comparative Properties of Selected Yellow Pigments

Pigment Chemical Class Key Properties Regulatory/Risk Assessment Notes
This compound Monoazo Good lightfastness and weather resistance nite.go.jp. Low solubility. Generally considered to have a low hazard profile.
C.I. Pigment Yellow 12 Diarylide Good transparency and tinctorial strength. Some older studies indicated potential for cleavage to aromatic amines, but newer assessments suggest low bioavailability and risk.
C.I. Pigment Yellow 13 Diarylide Similar to PY 12, with good fastness properties. Assessed by the OECD with a conclusion of low hazard.
C.I. Pigment Yellow 74 Monoazo High color strength and opacity. Widely used in paints and coatings.

This comparative approach allows regulators to make informed decisions about risk management for a broad class of substances, even when data on every individual pigment is limited.

Future Directions in Regulatory Science for Pigment Safety

The regulatory landscape governing organic pigments, including this compound, is undergoing a significant transformation. Driven by advancements in technology, a deeper understanding of toxicology, and increasing public demand for product safety and environmental protection, regulatory science is moving towards a more predictive, efficient, and globally harmonized framework. This evolution is characterized by a shift from traditional animal-based testing to innovative, human-relevant methodologies and a greater emphasis on the entire lifecycle of a pigment.

Emerging Toxicological and Risk Assessment Methodologies

A pivotal shift in the safety assessment of pigments involves the adoption of New Approach Methodologies (NAMs), which reduce reliance on animal testing while aiming to provide more relevant data for human health risk assessment. nih.govsetac.orgtoxminds.com These methods are at the forefront of the next generation of risk assessment (NGRA), which is an exposure-led, hypothesis-driven approach that integrates various data sources. nih.gov

In Silico Toxicology and Computational Modeling: Computational toxicology, or in silico methods, is becoming an indispensable tool for regulatory agencies. ljmu.ac.ukresearchgate.net These approaches use computer models to predict the potential toxicity of substances based on their chemical structure and properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the molecular structure of a chemical with its toxicological effects. ljmu.ac.uknih.gov For pigments like this compound, QSARs can be used to predict endpoints such as skin sensitization, mutagenicity, and carcinogenicity, thereby filling data gaps without the need for new animal studies. nih.govyoutube.com Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) explicitly allow the use of in silico models to support chemical safety assessments. ljmu.ac.ukresearchgate.net

Read-Across and Chemical Categorization: This approach involves grouping similar chemicals (e.g., a category of monoazo pigments) to use toxicological data from a well-studied substance to make predictions for a data-poor substance like this compound. youtube.com

Physiologically Based Kinetic (PBK) Modeling: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body, providing crucial insights into internal exposure and potential target organ toxicity.

High-Throughput Screening (HTS): HTS technologies utilize automated, miniaturized assays to rapidly test thousands of chemicals for specific biological activities. setac.orgresearchgate.net These in vitro methods can quickly identify pigments that may interact with key toxicity pathways, allowing for prioritization of substances for further, more detailed investigation. setac.orgresearchgate.netnih.gov This approach is faster and more cost-effective than traditional testing, enabling broader screening of the vast number of pigments on the market. researchgate.netresearchgate.net

Advanced Analytical Techniques for Characterization and Impurity Profiling

The precise identification and quantification of a pigment and its potential impurities are fundamental to its safety assessment. Future regulatory submissions will increasingly rely on sophisticated analytical techniques to provide a comprehensive chemical characterization. ijrti.orgbiomedres.usijnrd.org

Chromatographic and Spectrometric Methods: Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are essential for separating complex mixtures. biomedres.usnih.govpharmafocusasia.com When coupled with Mass Spectrometry (MS), as in LC-MS and GC-MS, these methods provide powerful tools for identifying and quantifying known and unknown impurities, even at trace levels. ijrti.orgbiomedres.usnih.gov High-Performance Thin-Layer Chromatography (HPTLC) also serves as a valuable tool for impurity profiling. ijnrd.orgnih.gov

Detection of Non-Intentionally Added Substances (NIAS): Regulatory focus is intensifying on NIAS, which can include by-products from the manufacturing process or degradation products. For azo pigments like this compound, a key concern is the potential presence of residual aromatic amines, some of which are known carcinogens. researchgate.netnih.gov Advanced analytical methods are crucial for detecting these substances at the low levels required by regulations like the European Union's Resolution AP (89) 1, which sets limits for primary aromatic amines in materials contacting food. additivesforpolymer.com

Lifecycle Analysis and Environmental Fate

The future of pigment regulation extends beyond human health to encompass the entire environmental footprint of a substance. A holistic, lifecycle-based approach is becoming a standard expectation.

Life Cycle Assessment (LCA): LCA is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to manufacturing, use, and disposal. mdpi.com Regulatory bodies are increasingly interested in LCAs for chemicals to identify environmental hotspots and encourage the development of more sustainable alternatives. pcimag.com

Environmental Fate and Degradation: A critical aspect of risk assessment is understanding what happens to a pigment when it is released into the environment. Organic pigments like this compound are characterized by their very low water solubility, which generally limits their bioavailability and mobility. mst.dk However, concerns remain regarding their persistence and potential for long-term accumulation. mst.dk A key area of future research and regulatory scrutiny is the potential for azo pigments to degrade under certain environmental conditions (e.g., anaerobic conditions in sediments) back into their constituent aromatic amines, which can be more toxic and bioavailable than the parent pigment molecule. researchgate.netnih.govmst.dkmdpi.com

International Regulatory Harmonization

To facilitate global trade and ensure a consistent level of protection for human health and the environment, significant efforts are underway to harmonize chemical regulations worldwide.

Globally Harmonized System (GHS): The United Nations' GHS provides a universal framework for classifying chemicals and communicating their hazards through standardized labels and Safety Data Sheets (SDS). hse.gov.uklabelmaster.combradyid.com.sgunece.orgilo.org The ongoing adoption and refinement of the GHS aims to ensure that the hazards of a pigment are described consistently across different countries, reducing confusion and trade barriers. hse.gov.ukbradyid.com.sg The GHS is a living document, updated every two years to reflect new scientific understanding. unece.orgilo.org

Data Sharing and Collaborative Assessments: Regulatory agencies are increasingly collaborating to share data and assessment workloads. This avoids duplicative testing, saves resources, and leads to more consistent regulatory outcomes across jurisdictions.

Regulatory Focus on Nanomaterials

The emergence of nanotechnology has introduced new regulatory challenges for pigments. When an organic pigment like this compound is produced in or reduced to the nanoscale (typically 1-100 nanometers), its physicochemical properties can change dramatically, potentially altering its toxicological profile.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Commission have established that nanomaterials require specific risk assessments. hilarispublisher.comsigillumks.comlawbc.comresearchgate.net Future regulations will demand more comprehensive data on nano-pigments, including:

Particle Size Distribution and Characterization: Detailed information on the size, shape, and surface properties of the nanoparticles.

Dermal Penetration and Inhalation Toxicity: As nanoparticles may have a greater potential to cross biological barriers, specific studies on skin absorption and respiratory effects are critical, especially for applications like cosmetics or spray coatings. lawbc.com

Environmental Behavior: Assessment of how the nanoform behaves differently from the bulk material in the environment.

The European Union's REACH regulation, for example, has been amended to include specific requirements for the registration of substances in nanoform, reflecting the need for a dedicated safety evaluation. vdmi.de

Emerging Research Directions and Future Outlook

Nanotechnology in Pigment Science and Applications

The application of nanotechnology to pigments offers a frontier for enhancing their intrinsic properties and creating novel functionalities. For C.I. Pigment Yellow 97, which already possesses an average particle size in the nano-range (150-250 nm), research is focused on surface modification and encapsulation to further improve performance. ulprospector.com

Surface Modification: The surface chemistry of a pigment particle dictates its interaction with the surrounding medium, affecting properties like dispersibility, stability, and chroma. imaging.org Research into surface modification of yellow pigments, including those structurally similar to PY97, involves treating the particle surface to improve compatibility with various systems, such as waterborne coatings or different polymer matrices. researchgate.netaidic.it Techniques using polymeric dispersants or diazonium salt intermediates can be employed to attach specific functional groups to the pigment surface, thereby enhancing dispersion stability and preventing agglomeration. imaging.org This leads to improved color performance, such as higher image density and chroma, in applications like chemically prepared toners. imaging.org

Nano-encapsulation: Encapsulating pigment particles within a protective shell is a promising strategy to enhance durability and control their release. A patent has described the encapsulation of various colorants, including Pigment Yellow 97, within a polymer layer that can dissolve to release the pigment into a waterborne coating composition. google.com Further research, demonstrated with other diazo pigments like PY93, involves creating inorganic (silica-based) micro- and nano-capsules around the pigment. oatext.com This technique can significantly improve the pigment's resistance to light and heat. oatext.com For PY97, nano-encapsulation could lead to superior weather resistance for exterior coatings and enhanced stability in high-temperature plastic processing.

The table below summarizes the potential benefits of applying nanotechnology to this compound.

Nanotechnology ApproachPotential Enhancement for this compoundTarget Application
Surface Modification Improved dispersibility in water-based systemsArchitectural Paints, Water-based Inks
Enhanced compatibility with polymer resinsPlastics, Masterbatches
Higher chroma and color strengthHigh-quality Printing Inks, Toners
Nano-encapsulation Increased lightfastness and weather resistanceAutomotive Coatings, Exterior Paints
Improved thermal stabilityHigh-temperature Plastic Processing
Controlled release properties"Smart" Coatings, Functional Materials

Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of this compound involves a multi-step process: the diazotization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, followed by an azo coupling reaction with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. dyestuffintermediates.comwikipedia.org While effective, this process often involves low temperatures and various chemical reagents. google.comunb.ca The principles of green chemistry are driving research towards more environmentally benign manufacturing processes for azo pigments. inkworldmagazine.comaronuniversal.com

Alternative Catalysts and Solvents: Research has shown that using heterogeneous catalysts, such as magnetic solid acids, can facilitate azo coupling reactions under solvent-free "grindstone" conditions at room temperature. nih.gov This approach aims to overcome the limitations of traditional methods that require low temperatures and potentially toxic solvents, while also allowing for easy catalyst recovery and reuse.

Process Optimization for Purity: A significant sustainability concern in the production of pigments derived from chlorinated anilines is the potential formation of polychlorinated biphenyls (PCBs). google.com Innovative process control during the azo coupling step, such as carefully managing pH and ensuring the absence of excess diazonium salt and nitrite (B80452) ions, can produce monoazo pigments with extremely low levels of PCBs. google.com Applying these principles to the synthesis of PY97 would enhance its environmental and safety profile.

Biocatalysis: An emerging frontier is the use of enzymes for dye synthesis and degradation. Enzymatic processes offer a sustainable alternative for producing valuable aromatic amines, which are the precursors for azo dyes, from wastewater containing other azo dyes. frontiersin.org Future research could explore the enzymatic synthesis of the specific precursors for PY97 or even the direct enzymatic coupling to form the pigment, which would represent a significant advancement in green pigment manufacturing.

In Silico Modeling for Accelerated Pigment Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting the properties of pigments at a molecular level, thereby accelerating the design of new and improved colorants. The foundation for accurate in silico modeling of this compound was established with the determination of its single-crystal X-ray structure. researchgate.net

Quantum Chemical Calculations: The crystal structure revealed that PY97 exists in the more stable ketohydrazone tautomeric form, stabilized by strong intramolecular hydrogen bonding. wikipedia.orgresearchgate.net This detailed structural information allows for high-fidelity modeling using techniques like Density Functional Theory (DFT). DFT calculations can predict key properties such as color, lightfastness, and stability before a molecule is ever synthesized in a lab. nih.govresearchgate.net For PY97, modeling could be used to theoretically evaluate how substitutions on its aromatic rings would affect its color and performance, guiding the design of new pigments with, for example, higher infrared reflectance for cool coatings.

Molecular Dynamics Simulations: The performance of a pigment also depends on its interactions within a solid matrix or with solvent molecules. Molecular dynamics (MD) simulations can model the behavior of pigment molecules within a polymer or at a liquid interface. nih.gov These simulations are instrumental in understanding the mechanisms of pigment degradation and dispersion. For instance, MD can be used to study the interaction of PY97 with azoreductase enzymes to predict its biodegradability. nih.gov

The table below outlines the application of various computational methods to pigment science.

Computational MethodPredicted Property / ApplicationRelevance to this compound
Density Functional Theory (DFT) UV-Vis absorption spectra (Color)Predict color shifts from structural modifications.
Molecular orbital energies (Stability)Assess lightfastness and chemical resistance.
Tautomeric equilibriumConfirm the stable ketohydrazone form. researchgate.net
Time-Dependent DFT (TD-DFT) Electronic excitation energiesAccurate prediction of color and spectral properties.
Molecular Dynamics (MD) Pigment-polymer interactionsUnderstand dispersibility in plastics and paints.
Enzyme-pigment dockingPredict biodegradability pathways. nih.gov
Crystal packing and morphologyRelate molecular structure to bulk properties.

Interdisciplinary Research in Pigment Degradation and Environmental Impact

Understanding the long-term fate of pigments is crucial for assessing their environmental impact and for the conservation of colored artifacts. Research in this area is inherently interdisciplinary, combining analytical chemistry, environmental science, and toxicology.

Degradation Pathways: Azo pigments like PY97 are generally characterized by their insolubility. However, under certain environmental conditions, particularly anaerobic ones, the azo bond (-N=N-) can be cleaved by microorganisms to release the constituent aromatic amines. industrialchemicals.gov.ausdc.org.uk Based on its synthesis, the degradation of PY97 would be expected to release derivatives of its precursors: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and an amine derived from N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. dyestuffintermediates.com

Ecotoxicity of Degradation Products: Primary aromatic amines (PAAs) are a class of chemicals that includes known carcinogens. industrialchemicals.gov.auacs.org Therefore, a critical area of research is to study the specific PAAs released from PY97 and assess their potential toxicity to aquatic life and human health. acs.org This involves advanced analytical techniques to identify degradation by-products and toxicological assays to evaluate their impact. mdpi.com

Pigment Weathering in Complex Systems: Beyond biodegradation, the degradation of pigments within a paint or plastic matrix is a complex process influenced by light (especially UV radiation), moisture, heat, and atmospheric pollutants. mdpi.comuva.nl Interdisciplinary studies, often borrowing techniques from cultural heritage science, use a combination of spectroscopic and microscopic methods to investigate these degradation phenomena. nih.gov For PY97, this research can lead to the development of more durable formulations for demanding applications like automotive paints by understanding how the pigment interacts with binders and additives under environmental stress.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing C.I. Pigment Yellow 97?

Synthesis of this compound involves coupling reactions of diazonium salts with naphthol derivatives, followed by purification and crystallization. Characterization should include:

  • X-ray diffraction (XRD) to confirm crystalline structure.
  • Elemental analysis (C, H, N, S, Cl) to verify molecular formula (C₂₆H₂₇ClN₄O₈S) .
  • FTIR and UV-Vis spectroscopy to identify functional groups (e.g., azo bonds, sulfonamide groups) and electronic transitions .
  • Thermogravimetric analysis (TGA) to assess thermal decomposition patterns .

Q. What are the critical physicochemical properties of this compound for formulation studies?

Key properties include:

  • Density : 1.30–1.41 g/cm³, influencing dispersion in matrices .
  • Particle size : Average 0.16 μm (rod-shaped particles), affecting opacity and rheology .
  • pH (10% slurry) : 8, critical for compatibility with aqueous or solvent-based systems .
  • Oil absorption : 40–52 g/100g, impacting binder demand in paints .
    Standardize measurements using ISO 787-5 (oil absorption) and ASTM D3849 (particle size analysis).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

reports conflicting heat resistance values (160°C vs. 200°C). To address this:

  • Conduct differential scanning calorimetry (DSC) to measure glass transition (Tg) and decomposition temperatures under controlled heating rates .
  • Compare results across different matrices (e.g., acrylic vs. alkyd resins) to assess matrix-dependent stability .
  • Validate findings using accelerated aging tests (e.g., ASTM D2485) to simulate long-term thermal stress .

Q. What experimental approaches quantify the impact of particle morphology on this compound’s optical properties?

  • Scanning electron microscopy (SEM) to correlate rod-shaped particles (0.16 μm) with light-scattering efficiency .
  • Kubelka-Munk theory to model pigment opacity as a function of particle size distribution .
  • UV-Vis reflectance spectroscopy to measure color strength (ΔE) and lightfastness (ISO 105-B02) .

Q. How should researchers design experiments to analyze solvent resistance discrepancies in literature?

reports alcohol resistance as 4-5 (scale: 1–5), but solvent compatibility may vary. To resolve:

  • Use swelling tests (ASTM D471) to measure mass change in solvents like ethanol, xylene, and MEK .
  • Apply Hansen solubility parameters to predict pigment-solvent interactions and optimize formulations .
  • Cross-reference with Kremer Pigmente’s solvent resistance ratings (e.g., butyl acetate resistance = 5) .

Q. What statistical methods are appropriate for interpreting variability in lightfastness data?

  • ANOVA to compare lightfastness ratings (e.g., 5-6 in paints vs. 6-7 in baking enamels) .
  • Weibull distribution analysis to model degradation kinetics under UV exposure .
  • Principal component analysis (PCA) to identify correlations between synthesis conditions (e.g., pH, particle size) and lightfastness outcomes .

Methodological Guidance

Q. How to standardize reproducibility in synthesizing this compound?

  • Document reaction parameters (e.g., temperature, pH, stirring rate) using ICH Q11 guidelines .
  • Validate purity via HPLC (>98% by area normalization) and ash content tests (ISO 1248) .
  • Share raw data in supplemental materials, including NMR spectra and TGA curves, per ACS Author Guidelines .

Q. Best practices for reporting environmental and safety data?

  • Adopt CLP Regulation (EC) No 1272/2008 for hazard classification .
  • Include safety data sheets (SDS) with toxicity profiles (e.g., LD50, EC50) .
  • Reference EPA inert ingredient listings (this compound: CAS 12225-18-2) for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.